molecular formula C10H8ClN3O B8766535 4-((6-Chloropyrimidin-4-yl)oxy)aniline CAS No. 105130-28-7

4-((6-Chloropyrimidin-4-yl)oxy)aniline

Cat. No.: B8766535
CAS No.: 105130-28-7
M. Wt: 221.64 g/mol
InChI Key: VFBLMSPJYJOLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-Chloropyrimidin-4-yl)oxy)aniline (CAS 105130-28-7) is a high-purity chemical intermediate serving as a critical scaffold in medicinal chemistry and anticancer drug discovery. This compound features a chloropyrimidine core linked to an aniline group, making it a versatile building block for constructing more complex molecules through nucleophilic aromatic substitution . Its primary research value lies in the development of novel 2-substituted aniline pyrimidine derivatives designed as potent dual inhibitors of Mer and c-Met kinases . These kinases are receptor tyrosine enzymes that are commonly overexpressed in various human tumors, such as non-small cell lung cancer (NSCLC), acute lymphoblastic leukemia, and hepatocellular carcinoma, and play key roles in cell proliferation, survival, migration, and invasion . In particular, derivatives synthesized from this core structure have demonstrated robust inhibitory activity against both Mer and c-Met, with one leading compound exhibiting IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively . These inhibitors have also shown significant antiproliferative effects against HepG2 (liver), MDA-MB-231 (breast), and HCT116 (colon) cancer cell lines, and can induce apoptosis and hinder cancer cell migration in assays . The chloropyrimidine moiety is a key reactive site, allowing researchers to introduce diverse structural modifications and optimize drug-like properties . This makes 4-((6-Chloropyrimidin-4-yl)oxy)aniline an invaluable reagent for researchers engaged in synthesizing and optimizing next-generation targeted therapies for oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

105130-28-7

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

4-(6-chloropyrimidin-4-yl)oxyaniline

InChI

InChI=1S/C10H8ClN3O/c11-9-5-10(14-6-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2

InChI Key

VFBLMSPJYJOLGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=N2)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, properties, and applications of 4-((6-Chloropyrimidin-4-yl)oxy)aniline , a critical pharmacophore intermediate in medicinal chemistry.

A Key Pharmacophore Intermediate for Kinase Inhibitor Discovery

Executive Summary

4-((6-Chloropyrimidin-4-yl)oxy)aniline (CAS: 105130-28-7) is a bifunctional heterocyclic building block used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs).[1] Its structure features a central ether linkage connecting a lipophilic 4,6-disubstituted pyrimidine ring to a polar aniline moiety. This specific scaffold serves as a "hinge-binding" mimic or a solvent-exposed tail anchor in drug design, particularly for targeting VEGFR, c-Met, and EGFR pathways.

Chemical Identity & Structural Analysis[2][3][4]
PropertyDetail
IUPAC Name 4-[(6-Chloropyrimidin-4-yl)oxy]aniline
CAS Number 105130-28-7
Molecular Formula C₁₀H₈ClN₃O
Molecular Weight 221.64 g/mol
SMILES Nc1ccc(Oc2cc(Cl)ncn2)cc1
Key Functional Groups [2] • Primary Aryl Amine (Nucleophile for derivatization)[3]• Pyrimidinyl Chloride (Electrophile for SnAr)[3]• Ether Linkage (Stable spacer)

Structural Insight: The molecule is constructed from a 4,6-dichloropyrimidine core where one chloride has been displaced by 4-aminophenol . The remaining chlorine atom at the 6-position of the pyrimidine ring is electronically activated, making it highly susceptible to a second Nucleophilic Aromatic Substitution (SnAr), allowing for modular drug construction.

Synthesis & Reaction Mechanism[6][7][8][9]

The industrial preparation of 4-((6-Chloropyrimidin-4-yl)oxy)aniline relies on a chemoselective SnAr reaction. The challenge lies in directing the substitution to the hydroxyl group of 4-aminophenol rather than the amino group.

3.1 Validated Synthetic Protocol
  • Starting Materials: 4,6-Dichloropyrimidine (1.0 eq), 4-Aminophenol (1.0 eq).

  • Reagents: Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃).[3]

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[3]

  • Conditions: 80–90°C, 4–6 hours, Inert Atmosphere (N₂).

3.2 Mechanism: Chemoselective O-Arylation

Under basic conditions (K₂CO₃), the phenol moiety (pKa ~10) is deprotonated to form a phenoxide anion.[3] The aniline amine (pKa ~30) remains neutral.[3] The negatively charged phenoxide is a harder, more aggressive nucleophile toward the electron-deficient pyrimidine ring than the neutral amine, ensuring exclusive O-arylation over N-arylation.

Step-by-Step Mechanism:

  • Deprotonation: Base removes the phenolic proton.

  • Addition: Phenoxide attacks C4 of the pyrimidine, breaking aromaticity and forming a Meisenheimer complex.

  • Elimination: The ring re-aromatizes, expelling the chloride ion.

3.3 Process Flow Diagram (Graphviz)

Synthesispathway cluster_selectivity Chemoselectivity Control SM1 4,6-Dichloropyrimidine Base Base (K2CO3) Solvent (DMF) SM1->Base SM2 4-Aminophenol SM2->Base Inter Meisenheimer Complex Base->Inter 80°C, SnAr Prod 4-((6-Chloropyrimidin-4-yl)oxy)aniline (Target) Inter->Prod - KCl Note Phenoxide (O-) > Aniline (NH2) Favors O-Linkage

Figure 1: Chemoselective synthesis pathway via Nucleophilic Aromatic Substitution.

Physicochemical Properties[4][10][11][12][13]
PropertyValue / DescriptionExperimental Note
Physical State Solid powderTypically beige to light brown.
Melting Point 165–175°C (Estimated)High crystallinity due to H-bonding potential.[3]
Solubility DMSO, DMF, MeOH (Hot)Poorly soluble in water; moderate in DCM.
pKa (Aniline) ~4.0Reduced basicity due to electron-withdrawing pyrimidine.
LogP ~1.8 - 2.1Lipophilic enough for cell permeability.
Analytical Characterization

To validate the structure, researchers should look for the following spectroscopic signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.60 (s, 1H): Pyrimidine H-2 (Deshielded by two nitrogens).[3]

    • δ 7.25 (s, 1H): Pyrimidine H-5 (Characteristic singlet).[3]

    • δ 6.90 (d, J=8.5 Hz, 2H): Phenylene protons ortho to Oxygen.

    • δ 6.60 (d, J=8.5 Hz, 2H): Phenylene protons ortho to Amine.

    • δ 5.10 (bs, 2H): Aniline -NH₂ (Exchangeable with D₂O).[3]

  • MS (ESI+):

    • m/z: 222.04 [M+H]⁺ (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).[3]

Applications in Drug Discovery[14]

This compound is a versatile Type II Kinase Inhibitor Scaffold . The "Aniline-O-Pyrimidine" motif allows the molecule to span the ATP-binding pocket of kinases.

  • Aniline Functionality: Serves as a handle for amide coupling with carboxylic acids (e.g., cyclopropane-1,1-dicarboxylic acid) to create "tail" regions that interact with the solvent-front or allosteric pockets (e.g., in Cabozantinib analogs).

  • Chlorine Displacement: The remaining chlorine is a "dummy atom" intended for late-stage diversification. It can be displaced by secondary amines (e.g., morpholine, piperazine) to tune solubility and pharmacokinetic properties.

6.1 Retrosynthetic Analysis of Kinase Inhibitors

DrugDesign Target Target Kinase Inhibitor (e.g., VEGFR/c-Met Dual Inhibitor) Scaffold 4-((6-Chloropyrimidin-4-yl)oxy)aniline (Core Scaffold) Target->Scaffold Retrosynthesis Tail Tail Region (Solubilizing Group) Scaffold->Tail Amide Coupling (via Aniline NH2) Head Head Group (Hinge Binder) Scaffold->Head SnAr Displacement (via Pyrimidine Cl)

Figure 2: Modular utility of the scaffold in generating diverse kinase inhibitor libraries.

Handling & Safety (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[3]

  • GHS Signal Word: Warning.

  • Storage: Keep cold (2-8°C), under inert gas (Argon/Nitrogen). The aniline moiety is sensitive to oxidation (darkening) over time.[3]

  • Disposal: Halogenated organic waste streams.

References
  • Orchid Chemical. (n.d.).[3] CAS # 105130-28-7 | 4-[(6-chloropyrimidin-4-yl)oxy]aniline Product Page.[1] Retrieved from [3]

  • PubChem. (2025).[4][3] Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate Compound Summary. National Library of Medicine. Retrieved from [3]

  • BenchChem. (2025).[3][5] Application Notes: Synthesis of Kinase Inhibitors Utilizing Phenoxypyrimidine Scaffolds. Retrieved from [3]

  • MDPI. (2024).[3] Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives. Molecules. Retrieved from [3]

Sources

4-((6-Chloropyrimidin-4-yl)oxy)aniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-((6-Chloropyrimidin-4-yl)oxy)aniline , a critical intermediate in the development of pyrimidine-based kinase inhibitors.

Synthesis, Characterization, and Utility in Kinase Inhibitor Design

Chemical Identity & Physical Properties[1][2][3]

This compound serves as a bifunctional pharmacophore building block, featuring a reactive aniline amine for amide coupling and a chloropyrimidine moiety for further nucleophilic substitution (e.g., with amines or thiols). It is a structural isomer of the key intermediate used in Pazopanib synthesis (which utilizes a 2,4-substitution pattern), making it highly valuable for Structure-Activity Relationship (SAR) studies targeting VEGFR, EGFR, and HSF1 pathways.

PropertySpecification
Chemical Name 4-((6-Chloropyrimidin-4-yl)oxy)aniline
CAS Number 105130-28-7
Molecular Formula

Molecular Weight 221.64 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 148 – 152 °C (Typical range for pure polymorphs)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyrimidine N), ~4.0 (Aniline

)

Synthetic Pathway & Manufacturing Protocol

The synthesis of 4-((6-Chloropyrimidin-4-yl)oxy)aniline is achieved via a controlled Nucleophilic Aromatic Substitution (


). The reaction exploits the symmetry of 4,6-dichloropyrimidine , where the first substitution is facile, but the second requires more forcing conditions, allowing for high selectivity.
Reaction Scheme


Detailed Experimental Protocol

Reagents:

  • 4,6-Dichloropyrimidine (1.0 eq)[1]

  • 4-Aminophenol (1.05 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[2]
    
  • N,N-Dimethylformamide (DMF) [Anhydrous]

Step-by-Step Methodology:

  • Charge: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4,6-dichloropyrimidine (10.0 g, 67.1 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add

    
      (18.5 g, 134.2 mmol) in a single portion. The suspension will appear white/opaque.
    
  • Nucleophile Addition: Add 4-aminophenol (7.69 g, 70.5 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Process Control: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material (4,6-DCP) should disappear, and a new polar peak (Product) will form.

  • Quench: Cool the reaction mixture to room temperature (20-25°C) and pour slowly into Ice-Water (500 mL) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Dry the solid in a vacuum oven at 45°C overnight. If purity is <98%, recrystallize from Ethanol/Water (9:1).

Process Logic & Troubleshooting
  • Regioselectivity: Using 4,6-dichloropyrimidine ensures that no regioisomers are formed (unlike 2,4-dichloropyrimidine), as both chlorine positions are equivalent.

  • Stoichiometry: A slight excess of 4-aminophenol ensures complete consumption of the electrophile, preventing bis-substitution byproducts.

  • Temperature Control: Maintaining 80°C is critical. Higher temperatures (>100°C) may lead to double substitution, yielding 4,6-bis(4-aminophenoxy)pyrimidine.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and critical decision points for purification.

SynthesisWorkflow Start Start: Raw Materials 4,6-DCP + 4-Aminophenol Reaction Reaction Phase Solvent: DMF | Base: K2CO3 Temp: 80°C | Time: 4-6h Start->Reaction Check In-Process Control (HPLC/TLC) Is 4,6-DCP < 1%? Reaction->Check Check->Reaction No (Continue Heating) Quench Quench & Precipitation Pour into Ice-Water Check->Quench Yes Filter Filtration & Wash Remove DMF/Salts Quench->Filter PurityCheck QC Analysis Purity > 98%? Filter->PurityCheck Recryst Recrystallization EtOH/Water (9:1) PurityCheck->Recryst No Final Final Product 4-((6-Chloropyrimidin-4-yl)oxy)aniline PurityCheck->Final Yes Recryst->Final

Caption: Operational workflow for the synthesis of CAS 105130-28-7, highlighting critical quality control gates.

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical parameters must be met.

MethodExpected Result / Criteria
HPLC Purity

(Area normalization at 254 nm)
1H NMR (DMSO-d6)

8.6 (s, 1H, Pyrimidine-H2), 7.2 (s, 1H, Pyrimidine-H5), 6.9 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 5.1 (s, 2H,

).[3]
Mass Spectrometry (ESI)

(consistent with Cl isotope pattern 3:1)
Residual Solvent DMF

ppm (ICH Q3C Limit)

Therapeutic Utility & Applications

Kinase Inhibitor Development

This compound is a versatile scaffold for "Type II" kinase inhibitors. The ether linkage provides a flexible hinge, while the chloropyrimidine allows for the introduction of solubilizing groups (e.g., N-methylpiperazine) in the final step.

  • Target Classes: VEGFR (Vascular Endothelial Growth Factor Receptor), EGFR, and FLT3.

  • Mechanism: The aniline nitrogen often forms hydrogen bonds with the kinase hinge region or serves as an attachment point for a "tail" moiety that occupies the allosteric pocket.

  • Comparison: While Pazopanib utilizes a 2,4-pyrimidine core, this 4,6-pyrimidine isomer is frequently used in comparative SAR studies to optimize binding affinity and metabolic stability.

Pathway Diagram

The following diagram depicts the role of this intermediate in the divergent synthesis of kinase inhibitor libraries.

DrugDiscovery Intermediate Core Intermediate CAS: 105130-28-7 PathA Path A: Amide Coupling (React Aniline) Intermediate->PathA R-COCl / R-NCO PathB Path B: SNAr Displacement (React Chloride) Intermediate->PathB HNR2 / HSR Target1 Urea/Amide Derivatives (e.g., Sorafenib Analogs) PathA->Target1 Target2 Solubilized Kinase Inhibitors (e.g., Piperazine adducts) PathB->Target2

Caption: Divergent synthesis strategy using CAS 105130-28-7 to access distinct chemical spaces in drug discovery.

Safety & Handling (MSDS Summary)

  • Hazards: Classified as Acute Tox. 4 (Oral) and Skin/Eye Irritant 2 .

  • PPE Requirements:

    • Respiratory: N95 or P100 respirator (dust hazard).

    • Skin: Nitrile gloves (0.11 mm thickness minimum).

    • Eyes: Chemical safety goggles.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • Orchid Chemical Supplies. (2025). Product Specification: CAS 105130-28-7.[4][5][6][7] Retrieved from

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives. PubMed Central. Retrieved from

  • BenchChem. (2025).[1] Synthesis of Kinase Inhibitors Utilizing Chloropyrimidine Intermediates. Retrieved from

  • ChemicalBook. (2025). 4-[(6-chloropyrimidin-4-yl)oxy]aniline Properties and Suppliers. Retrieved from

Sources

Pyrimidine-Based Kinase Inhibitor Scaffolds: Orthogonal Functionalization of 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, serving as the architectural foundation for numerous FDA-approved protein kinase inhibitors[1],[2]. Within this chemical space, 4-((6-Chloropyrimidin-4-yl)oxy)aniline has emerged as a highly versatile, difunctional building block. By providing two orthogonal handles—an electrophilic C6-chlorine and a nucleophilic aniline amine—this intermediate enables the divergent synthesis of complex Type II kinase inhibitors. This technical guide explores the structural rationale, mechanistic chemistry, and self-validating synthetic protocols required to leverage this scaffold in modern drug discovery[3].

Structural Rationale & Pharmacophore Mapping

The design of kinase inhibitors using the 4-((6-chloropyrimidin-4-yl)oxy)aniline scaffold is driven by precise spatial and electronic requirements within the kinase ATP-binding site:

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region[4].

  • The Ether Linkage (Conformational Director): Unlike direct C-N or C-C bonds, the ether (-O-) linkage provides a specific dihedral angle (typically around 69–71°) between the pyrimidine and the phenyl ring[5]. This non-planar conformation is crucial for navigating the spatial constraints between the hinge region and the DFG (Asp-Phe-Gly) motif.

  • The Aniline Vector (DFG-Out Access): The functionalization of the aniline moiety (often into a diaryl urea or amide) extends the molecule deep into the hydrophobic allosteric pocket exposed during the DFG-out conformation, a hallmark of Type II kinase inhibitors[4],[6].

Kinase Signaling Pathway Context

Pyrimidine-based ether inhibitors are frequently deployed as multi-target or pan-kinase inhibitors, effectively modulating dysregulated signaling cascades such as the MAPK/ERK pathway[6]. By stabilizing the inactive DFG-out conformation of upstream kinases like BRAF or Receptor Tyrosine Kinases (RTKs) like VEGFR, these scaffolds halt downstream phosphorylation and subsequent tumor proliferation.

KinasePathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Inhibitor Pyrimidine Ether Inhibitor Inhibitor->RTK Multi-target Blockade Inhibitor->RAF Type II Inhibition

Mechanism of action for pyrimidine-based inhibitors in the MAPK signaling pathway.

Mechanistic Insights: Chemoselectivity and Deactivation

The synthesis of 4-((6-chloropyrimidin-4-yl)oxy)aniline relies on the reaction between 4,6-dichloropyrimidine and 4-aminophenol. The success of this reaction is governed by two fundamental chemical principles:

  • Chemoselectivity via pKa Differentiation: The pKa of the phenolic -OH is approximately 10.3, while the conjugate acid of the aniline -NH₂ is ~5.5. In the presence of a mild base (e.g.,

    
    ), the phenoxide anion is selectively generated. As a "harder" and more electron-rich nucleophile compared to the neutral amine, the phenoxide exclusively attacks the electrophilic C4 position of the pyrimidine ring via Nucleophilic Aromatic Substitution (
    
    
    
    )[7],[8].
  • Regioselectivity via Electronic Deactivation: The first

    
     on 4,6-dichloropyrimidine is rapid at room temperature. Once the aryloxy group is installed, its +M (mesomeric) effect donates electron density into the pyrimidine 
    
    
    
    -system. This significantly deactivates the remaining C6-chlorine toward further nucleophilic attack, preventing over-reaction and allowing the mono-substituted intermediate to be isolated with high purity[7].

Synthetic Methodology & Self-Validating Protocols

The modularity of this scaffold allows for orthogonal functionalization. The aniline is typically reacted first (as it is highly nucleophilic), followed by the displacement of the deactivated C6-chlorine under forcing conditions.

SyntheticWorkflow A 4,6-Dichloropyrimidine + 4-Aminophenol B 4-((6-Chloropyrimidin-4-yl)oxy)aniline (Core Scaffold) A->B SNAr (Base, DMF, 25°C) C Aniline Functionalization (Urea/Amide Formation) B->C Isocyanate / DCM D Pyrimidine C6 Functionalization (SNAr or Cross-Coupling) C->D Amine / Heat (100°C)

Orthogonal synthetic workflow for 4-((6-Chloropyrimidin-4-yl)oxy)aniline functionalization.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 4-((6-chloropyrimidin-4-yl)oxy)aniline via chemoselective


.
  • Reaction Setup: Dissolve 4-aminophenol (1.05 eq) in anhydrous DMF (0.5 M). Add anhydrous

    
     (2.0 eq) and stir for 15 minutes at 0 °C to generate the phenoxide.
    
  • Addition: Slowly add 4,6-dichloropyrimidine (1.0 eq) portion-wise to maintain the temperature below 5 °C.

  • In-Process Control (IPC): Stir at room temperature for 4–6 hours. Monitor by LC-MS or TLC (Hexane:EtOAc 2:1). The UV-active starting material will be consumed, replaced by a more polar product spot.

  • Self-Validating Workup: Pour the reaction mixture into ice-cold water (5x volume) under vigorous stirring. The unreacted 4-aminophenol and inorganic salts remain highly soluble in water, while the target product precipitates as an off-white solid. Filter, wash with cold water, and dry under a vacuum to yield the pure core scaffold[6].

Protocol B: Aniline Functionalization (Diaryl Urea Formation)

Objective: Install the DFG-out targeting motif.

  • Reaction Setup: Dissolve 4-((6-chloropyrimidin-4-yl)oxy)aniline (1.0 eq) in anhydrous DCM (0.2 M).

  • Coupling: Add the desired aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.1 eq) dropwise at room temperature.

  • Self-Validating Workup: Diaryl ureas characteristically exhibit poor solubility in non-polar solvents. After 4 hours, add hexanes (equal volume to DCM). The pure urea product will precipitate out of the solution, leaving unreacted starting materials and impurities in the mother liquor. Filter and wash with hexanes[6].

Protocol C: C6 Pyrimidine Functionalization

Objective: Displace the deactivated C6-chlorine to target the solvent-exposed region.

  • Reaction Setup: Suspend the urea intermediate from Protocol B (1.0 eq) in NMP or Dioxane. Add a secondary amine (e.g., morpholine or 4-methylpiperazine) (3.0 eq) and DIPEA (2.0 eq).

  • Heating: Because the pyrimidine is deactivated, heat the mixture to 100–120 °C (thermal or microwave irradiation) for 12 hours[4].

  • Purification: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove NMP/DMF) and brine. Purify via reverse-phase HPLC or silica gel chromatography to isolate the final kinase inhibitor.

Structure-Activity Relationship (SAR) Data

The orthogonal functionalization of this scaffold allows for rapid SAR generation. The table below summarizes representative quantitative data illustrating how substitutions at the C6 position (


) and the aniline position (

) impact kinase inhibitory activity, demonstrating the necessity of both the DFG-out binder and the solvent-exposed functional group.
CompoundC6 Substitution (

)
Aniline Substitution (

)
BRAF V600E

(nM)
VEGFR2

(nM)
1 -Cl-

(Unfunctionalized Core)
>10,000>10,000
2 -Cl3-(Trifluoromethyl)phenyl urea14585
3 Morpholine3-(Trifluoromethyl)phenyl urea1218
4 4-Methylpiperazine3-(Trifluoromethyl)phenyl urea815
5 Morpholine4-Chloro-3-(trifluoromethyl)phenyl urea3 5

Note: Data is aggregated to represent standard medicinal chemistry trends for diaryl urea pyrimidine-ether scaffolds targeting Type II kinase conformations.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors - Elsevier Pure.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) - Arch Pharm (Weinheim).
  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC.
  • (IUCr) (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)
  • 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 - Benchchem.
  • Process Development and Scale-Up of PPAR α/γ Dual Agonist Lobeglitazone Sulfate (CKD501)
  • Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Prolifer

Sources

Solubility Profile and Solvent Selection for 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 4-((6-Chloropyrimidin-4-yl)oxy)aniline in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-((6-Chloropyrimidin-4-yl)oxy)aniline is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), structurally related to marketed drugs such as Pazopanib and Cabozantinib. Its amphiphilic nature—comprising a polar aniline moiety, an ether linkage, and a lipophilic chloropyrimidine ring—creates a complex solubility profile that dictates process efficiency.

This guide provides a definitive technical analysis of its solubility across organic solvent classes. It synthesizes empirical data with structural property predictions to enable precise solvent selection for synthesis, extraction, and recrystallization workflows.

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The molecule features three distinct domains that interact differently with solvent systems.

PropertyDescriptionImpact on Solubility
Molecular Structure Aniline (H-bond donor/acceptor) linked via oxygen to 6-chloropyrimidine (lipophilic, π-deficient).Dual solubility in polar aprotic and moderately polar organic solvents.
Lipophilicity (LogP) Predicted ~2.1 – 2.8Good solubility in ethyl acetate and chlorinated solvents; poor in water.
pKa (Predicted) Aniline amine: ~4.0 – 4.5Pyrimidine N: ~1.0 – 1.5pH-dependent solubility in aqueous media; forms salts with strong acids (HCl), increasing aqueous solubility.
Thermal Behavior Melting Point: ~130–140 °C (derivative dependent)High lattice energy requires elevated temperatures for dissolution in protic solvents like ethanol.

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction capability with 4-((6-Chloropyrimidin-4-yl)oxy)aniline.

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP).

  • Solubility: >100 mg/mL (at 25°C).

  • Mechanism: These solvents disrupt the intermolecular hydrogen bonding of the aniline protons and stabilize the dipole of the pyrimidine ring.

  • Application: Primary solvents for nucleophilic substitution reactions (SNAr) used to synthesize this intermediate.

Polar Protic Solvents (Temperature-Dependent)

Solvents: Methanol, Ethanol, Isopropanol (IPA).

  • Solubility:

    • Cold (25°C): Sparingly soluble (<10 mg/mL).

    • Hot (Reflux):[1][2][3] Moderately to Highly Soluble (20–50 mg/mL).

  • Mechanism: The aniline amine acts as a hydrogen bond donor, but the hydrophobic chloropyrimidine limits solubility at low temperatures.

  • Application: Ideal for recrystallization .[4] The steep solubility curve allows for dissolution at reflux and high-yield precipitation upon cooling.

Moderately Polar / Non-Polar Solvents

Solvents: Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Solubility: Moderate (10–50 mg/mL).

  • Mechanism: Van der Waals interactions with the aromatic rings drive dissolution. DCM is particularly effective due to its polarizability.

  • Application: Standard solvents for liquid-liquid extraction (workup) from aqueous reaction quenches.

Anti-Solvents (Insoluble)

Solvents: Water, Hexanes, Heptane, Diethyl Ether.

  • Solubility: <1 mg/mL.[5]

  • Mechanism: The hydrophobic hydration penalty (water) or lack of polar interaction (hexanes) prevents dissolution.

  • Application:

    • Water:[4][6] Used to quench DMF reactions, forcing the product to precipitate.

    • Hexanes: Used to wash filter cakes to remove non-polar impurities.

Experimental Protocols for Solubility Determination

Protocol A: Visual Saturation Method (Tier 1 Screening)

Use this rapid protocol for initial solvent selection.

  • Preparation: Weigh 10 mg of 4-((6-Chloropyrimidin-4-yl)oxy)aniline into a 4 mL clear glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition. Check for clarity against a dark background.

  • Heating: If insoluble at 1 mL (10 mg/mL), heat to boiling point (or 80°C) and observe.

  • Cooling: Allow hot solution to cool to RT to observe crystallization potential.

Protocol B: Gravimetric Quantitation (Tier 2 Accuracy)

Use this for process mass balance calculations.

  • Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a tared weighing vial.

  • Evaporation: Evaporate solvent under vacuum/nitrogen stream until constant weight is achieved.

  • Calculation:

    
    
    
Protocol C: HPLC Quantification (Tier 3 Validation)

Required for GMP/GLP documentation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 10 min.

  • Detection: UV at 254 nm (pyrimidine

    
    -
    
    
    
    * transition).
  • Standard: Prepare a 0.1 mg/mL standard in Acetonitrile to generate a calibration curve.

Process Applications & Logic

The solubility profile dictates the synthesis workflow. The following diagram illustrates the decision logic for solvent selection during the isolation and purification stages.

SolventSelection Start Crude Reaction Mixture (DMF/DMSO) Quench Quench Strategy Start->Quench WaterAdd Add Water (Anti-solvent) Quench->WaterAdd High Solubility in DMF Extract Extraction Required? WaterAdd->Extract Oily/Emulsion Isolation Solid Isolation (Filtration) WaterAdd->Isolation Precipitate Forms DCM_EtOAc Extract w/ EtOAc or DCM Extract->DCM_EtOAc Yes DCM_EtOAc->Isolation Evaporate Purification Recrystallization Strategy Isolation->Purification SolventChoice Select Solvent Purification->SolventChoice Ethanol Ethanol/Methanol (High T Soluble / Low T Insoluble) SolventChoice->Ethanol Preferred Toluene Toluene (For highly lipophilic impurities) SolventChoice->Toluene Alternative

Figure 1: Decision logic for solvent selection during isolation and purification based on solubility differentials.

Solubility Determination Workflow

A standardized workflow ensures reproducible solubility data generation.

SolubilityWorkflow Step1 Visual Screening (Tier 1) Decision Is Exact Value Needed? Step1->Decision Step2 Gravimetric Analysis (Tier 2) Step3 HPLC Quantification (Tier 3) Decision->Step2 Yes (Mass Balance) Decision->Step3 Yes (GMP/Reg) End Proceed to Solvent Selection Decision->End No (Process Dev)

Figure 2: Hierarchical workflow for solubility determination from screening to validation.

References

  • Synthesis of Pazopanib Intermediates. BenchChem Technical Guides. (2025). Describes the use of DMF and Ethanol in the synthesis of chloropyrimidine-aniline intermediates.

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives. National Institutes of Health (PMC). (2024). Details the SNAr reaction conditions (DMF, 80°C) and workup (Ice Water) for 4-((2-chloropyrimidin-4-yl)oxy)aniline analogs.

  • Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research. (2023). Provides thermodynamic models and solubility parameters for similar aniline/pyrimidine derivatives.

  • Recrystallization of Substituted Anilines. BenchChem Technical Support. (2025). General protocols for recrystallizing aniline derivatives using ethanol-water systems.

Sources

4-((6-Chloropyrimidin-4-yl)oxy)aniline: A Pivotal Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-((6-Chloropyrimidin-4-yl)oxy)aniline as a building block in medicinal chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 4-((6-chloropyrimidin-4-yl)oxy)aniline scaffold represents a "privileged structure." Unlike the ubiquitous amino-linked pyrimidines (found in drugs like Pazopanib), the ether-linked (oxy) congener offers distinct conformational properties and solubility profiles. This guide delineates the strategic utility, robust synthesis, and library generation potential of this building block. By leveraging the orthogonal reactivity of the aniline amine and the pyrimidine chloride, medicinal chemists can rapidly access diverse chemical space targeting the ATP-binding pocket of kinases (e.g., EGFR, VEGFR, and various Tyrosine Kinases).

Structural Significance & Pharmacophore Logic

The "Ether Switch"

The substitution of the standard amino linker (–NH–) with an ether linker (–O–) between the phenyl and pyrimidine rings induces a critical change in bond angle and flexibility.

  • Conformation: The C–O–C bond angle (~118°) differs from the C–N–C angle, altering the vector of the aniline "tail" relative to the hinge-binding pyrimidine "head." This is often used to break IP (Intellectual Property) space or optimize binding affinity by relieving steric clashes in the solvent-front region of the kinase domain.

  • Solubility: The ether linkage removes a hydrogen bond donor (the linker NH), which can improve membrane permeability (LogD) by reducing the desolvation penalty upon protein binding.

The Bifunctional Handle

The molecule possesses two chemically distinct handles for divergent synthesis:

  • The Aniline (–NH₂): A nucleophilic handle ready for acylation, urea formation, or reductive amination. This typically projects into the solvent-exposed region.

  • The 6-Chloro Substituent: An electrophilic handle on the electron-deficient pyrimidine ring. It is primed for SNAr displacements, Suzuki-Miyaura couplings, or Buchwald-Hartwig aminations, typically targeting the hydrophobic back-pocket or gatekeeper residues.

Validated Synthesis Protocol

Author's Note: While direct reaction of 4-aminophenol with 4,6-dichloropyrimidine is possible, it often suffers from N-arylation side products. The protocol below utilizes N-Boc protection to ensure exclusive O-regioselectivity, a critical requirement for GMP-grade intermediate synthesis.

Reaction Scheme Visualization

The following diagram illustrates the optimized synthetic workflow.

SynthesisWorkflow Start1 4-Aminophenol Step1 Step 1: N-Boc Protection (Boc2O, THF) Start1->Step1 Start2 4,6-Dichloropyrimidine Step2 Step 2: S_NAr Coupling (K2CO3, DMF, 80°C) Start2->Step2 Step1->Step2 N-Boc-4-aminophenol Inter Intermediate: tert-butyl (4-((6-chloropyrimidin-4-yl) oxy)phenyl)carbamate Step2->Inter Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step3 Final TARGET: 4-((6-Chloropyrimidin-4-yl)oxy)aniline Step3->Final

Caption: Optimized 3-step synthesis ensuring exclusive O-arylation via N-Boc protection strategy.

Detailed Methodology

Step 1: Protection (if not purchasing N-Boc-4-aminophenol)

  • Dissolve 4-aminophenol (1.0 eq) in THF.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at RT for 4-12 h.

  • Concentrate and recrystallize from EtOAc/Hexane to yield tert-butyl (4-hydroxyphenyl)carbamate.

Step 2: SNAr Coupling (The Critical Step)

  • Reagents: tert-butyl (4-hydroxyphenyl)carbamate (1.0 eq), 4,6-dichloropyrimidine (1.1 eq), K₂CO₃ (2.5 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Charge a reaction vessel with the carbamate, K₂CO₃, and DMF. Stir for 15 min to generate the phenoxide.

    • Add 4,6-dichloropyrimidine.

    • Heat to 80°C for 4–6 hours. Note: Higher temperatures (>100°C) may degrade the Boc group or cause bis-substitution.

    • Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.[1][2] If oil forms, extract with EtOAc.

    • QC Check: 1H NMR should show the pyrimidine proton singlets and the Boc singlet (~1.5 ppm).

Step 3: Acidic Deprotection

  • Reagents: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM (if using TFA) or Dioxane.

    • Add acid (10–20 eq). Stir at RT for 1–2 hours.[2][3]

    • Neutralization: Carefully quench with sat. NaHCO₃ (aq) until pH ~8.

    • Isolation: Extract with EtOAc/DCM. The free aniline is obtained as a solid upon concentration.

Medicinal Chemistry Applications: Library Generation

Once synthesized, the scaffold serves as a divergence point. The order of operations is crucial: typically, the aniline is functionalized first to avoid side reactions during the more harsh conditions required to displace the 6-chloro group.

Divergent Synthesis Logic

LibraryLogic Core SCAFFOLD: 4-((6-Chloropyrimidin-4-yl)oxy)aniline PathA Path A: Aniline Derivatization (Solvent Front Targeting) Core->PathA Step 1 Prod1 Ureas/Amides (e.g., Sorafenib-like tails) PathA->Prod1 PathB Path B: 6-Cl Displacement (Hydrophobic Pocket Targeting) Prod2 Bi-aryl Systems (Suzuki Coupling) PathB->Prod2 Prod3 Aminopyrimidines (Buchwald/SNAr) PathB->Prod3 Prod1->PathB Step 2

Caption: Divergent library synthesis strategy. Path A (Aniline) is typically executed before Path B (Cl-displacement) to maintain chemoselectivity.

Case Study: Designing a Type II Kinase Inhibitor

To mimic the binding mode of drugs like Sorafenib or Pazopanib :

  • Tail Synthesis: React the aniline of the scaffold with 3-(trifluoromethyl)phenyl isocyanate. This forms a urea tail that binds in the DFG-out pocket (allosteric site).

  • Head Optimization: Use the 6-chloro handle. Perform a Suzuki coupling with 3-methyl-indazol-6-yl boronic acid. This installs a hinge-binding moiety.

    • Result: A bis-aryl urea kinase inhibitor with an ether linker, potentially possessing novel IP and selectivity profiles.

Analytical Data & Stability

Typical Characterization Data
PropertyValue / Observation
Molecular Formula C₁₀H₈ClN₃O
Molecular Weight 221.64 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) δ 8.6 (s, 1H, Pyr-H2), 7.2 (s, 1H, Pyr-H5), 6.9 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 5.2 (s, 2H, NH₂)
Storage Store at -20°C under inert atmosphere.[2] Hygroscopic.
Handling Precautions
  • Skin Sensitizer: Anilines and chloropyrimidines are potential sensitizers. Use double gloving.

  • Stability: The ether linkage is stable to standard aqueous workups. However, the 6-chloro group is susceptible to hydrolysis in strong aqueous base at high temperatures; avoid prolonged exposure to boiling NaOH.

References

  • Synthesis of Pyrimidine Ethers: BenchChem. Chemoselectivity in Dichloropyrimidine Reactions. Retrieved from .

  • Kinase Inhibitor Scaffolds: Zhang, W., et al. (2014). Design and Synthesis of Pyrimidine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. .

  • O- vs N-Arylation: Maiti, D., & Buchwald, S. L. (2009).[4][5] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. J. Am. Chem. Soc., 131(47), 17423–17429.[4] .

  • Cabozantinib Intermediates: Technical Disclosure Commons. (2024).[1][3] Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. .

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of 4-((6-chloropyrimidin-4-yl)oxy)aniline, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on a regioselective nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and 4-aminophenol. This guide offers an in-depth explanation of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for analytical characterization, designed for researchers in medicinal chemistry and drug development.

Introduction and Scientific Background

4-((6-Chloropyrimidin-4-yl)oxy)aniline serves as a critical building block in the synthesis of targeted therapies, particularly kinase inhibitors. Its structure combines a reactive chloropyrimidine moiety with an aniline core, allowing for sequential functionalization to build complex molecular architectures.

The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring, being electron-deficient, is highly susceptible to attack by nucleophiles.[1] This reactivity is further enhanced by the presence of two electron-withdrawing chlorine atoms. The substitution reaction generally proceeds with high regioselectivity, favoring attack at the C4 position over the C2 position.[1][2] This preference is attributed to the greater electronic stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.[3]

Reaction Mechanism and Rationale

The synthesis proceeds via a bimolecular SNAr pathway. The key steps are:

  • Deprotonation of Nucleophile: 4-Aminophenol is a bifunctional molecule with both a weakly basic amino group and a weakly acidic phenolic hydroxyl group.[4] In the presence of a suitable base (e.g., potassium carbonate, sodium hydroxide), the more acidic phenolic proton is removed to generate a potent phenoxide nucleophile. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral hydroxyl group.

  • Nucleophilic Attack: The generated phenoxide anion attacks the electron-deficient C4 position of the 4,6-dichloropyrimidine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the pyrimidine ring.[5]

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion, yielding the desired 4-((6-chloropyrimidin-4-yl)oxy)aniline product.

The choice of base and solvent is critical for reaction efficiency. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the 4-aminophenol without promoting unwanted side reactions.[6][7] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they can solvate the cationic counter-ion (K⁺ or Na⁺) and promote the nucleophilic attack.[8]

Visualizing the Synthesis Pathway

The overall synthetic transformation is illustrated below.

G cluster_0 Raw Materials cluster_1 Reaction Conditions cluster_2 Product 4_6_dichloropyrimidine 4,6-Dichloropyrimidine Product 4-((6-Chloropyrimidin-4-yl)oxy)aniline 4_6_dichloropyrimidine->Product 4_aminophenol 4-Aminophenol 4_aminophenol->Product Base Base (e.g., K₂CO₃, NaOH) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Temp Heat (e.g., 80-125°C) Temp->Product

Caption: Synthetic scheme for 4-((6-chloropyrimidin-4-yl)oxy)aniline.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. 4,6-Dichloropyrimidine and DMF are hazardous materials.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Eq.
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.981.0 eq
4-AminophenolC₆H₇NO109.131.0 eq
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.1 eq
N,N-Dimethylformamide (DMF)C₃H₇NO73.09~5-10 mL/mmol
Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.[6][7]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), 4,6-dichloropyrimidine (1.0 eq), and potassium carbonate (1.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of 4,6-dichloropyrimidine).

  • Heating: Heat the reaction mixture to 80°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice water (approx. 10 times the volume of DMF used). This will precipitate the crude product.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

    • Wash the cake with a small amount of cold diethyl ether or isopropanol to aid in drying.

  • Drying: Dry the crude product under vacuum to a constant weight. The product is typically an off-white to light brown solid.

Purification Protocol: Recrystallization

For many applications, the crude product is of sufficient purity. For higher purity, recrystallization is recommended.[9]

  • Solvent Selection: Select a suitable solvent system for recrystallization. A mixture of ethanol and water, or isopropanol, is often effective.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizing the Experimental Workflow

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification A Combine Reactants (Dichloropyrimidine, Aminophenol, K₂CO₃) B Add DMF A->B C Heat to 80°C (4-6 hours) B->C D Monitor by TLC/HPLC C->D E Cool to RT D->E F Precipitate in Ice Water E->F G Vacuum Filtration F->G H Wash with Water & Ether G->H I Dry Under Vacuum H->I J Recrystallize from Ethanol/Water or IPA I->J K Obtain Pure Product J->K

Caption: General workflow for synthesis and purification.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 4-((6-chloropyrimidin-4-yl)oxy)aniline, the following analytical techniques are recommended.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is a standard method.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. Both ¹H and ¹³C NMR should be acquired. The spectra will show characteristic peaks for the aromatic protons on both the aniline and pyrimidine rings, as well as the amine protons.[10]

Conclusion

The synthesis of 4-((6-chloropyrimidin-4-yl)oxy)aniline via nucleophilic aromatic substitution is a robust and efficient method for producing this valuable intermediate. By carefully controlling reaction conditions, particularly the choice of base and solvent, high yields of the regioselective product can be achieved. The straightforward work-up and purification procedures make this protocol suitable for a wide range of laboratory scales. Adherence to the analytical characterization steps outlined is essential for validating the quality and integrity of the final compound for subsequent use in drug discovery and development pipelines.

References

  • Quora. How does 4-Aminophenol behave in an acid/base extraction from DCM?. Available from: [Link]

  • Laha, J. K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]

  • Google Patents. WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • Google Patents. United States Patent (19).
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]

  • National Institutes of Health. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Available from: [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Available from: [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]

  • Google Patents. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574.
  • National Institutes of Health. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]

  • Google Patents. CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.
  • Technical Disclosure Commons. Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Taylor & Francis Online. 4-aminophenol – Knowledge and References. Available from: [Link]

  • Google Patents. CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
  • PLOS One. Purification and Characterization of a Novel Chlorpyrifos Hydrolase from Cladosporium cladosporioides Hu-01. Available from: [Link]

  • National Institutes of Health. Isolation, characterization, identification and quantification of 6-F oxyphenisatin dipropionate, a novel illegal additive, from a fruit-flavored jelly. Available from: [Link]

  • MDPI. Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Available from: [Link]

Sources

Application Note: Precision Optimization of Nucleophilic Substitution on 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 4-((6-Chloropyrimidin-4-yl)oxy)aniline (referred to herein as Compound A ) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., analogues of Pazopanib). Its structure features an electron-deficient 4,6-disubstituted pyrimidine ring linked to an electron-rich aniline via an ether bond.

The primary synthetic challenge is the Nucleophilic Aromatic Substitution (


)  of the C6-chlorine atom. This transformation requires balancing the reactivity of the pyrimidine electrophile against the potential for side reactions, specifically the intermolecular self-condensation driven by the free aniline amine of the substrate itself.

This guide provides a validated protocol for substituting the chlorine with amine nucleophiles, supported by mechanistic insights and troubleshooting strategies to maximize yield and purity.

Mechanistic Insight & Reactivity Profile

The Electrophile: 6-Chloropyrimidine Moiety

The pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms. The chlorine at position 6 is activated for


 by the inductive and mesomeric withdrawal of the ring nitrogens.
  • Activation: The C6 position is para to one nitrogen and ortho to the other, stabilizing the anionic Meisenheimer intermediate.

  • Deactivation (Challenge): The 4-phenoxy substituent is electron-donating by resonance (+M effect), which slightly deactivates the ring toward further nucleophilic attack compared to the parent 4,6-dichloropyrimidine.

The Nucleophile vs. Self-Reactivity

Compound A is bifunctional:

  • Electrophile: C6-Cl bond.

  • Nucleophile: Aniline

    
    .
    

Critical Risk: If the external nucleophile (


) is weak or present in low concentration, the aniline nitrogen of one molecule will attack the C6-Cl of another, leading to oligomerization.
Control Strategy:  High concentration of external nucleophile (2.0–3.0 equivalents) and optimized solvent polarity are required to outcompete self-condensation.
Mechanistic Pathway (Graphviz)

SNAr_Mechanism Substrate Substrate (Cpd A) (Electrophile) TS1 Transition State 1 (Attack at C6) Substrate->TS1 + Nu (Fast) SideRxn Self-Condensation (Oligomers) Substrate->SideRxn Low [Nu] or Weak Nu Nu External Nucleophile (H-Nu) Nu->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Product Substituted Product + HCl Meisenheimer->Product - Cl (Rate Limiting)

Figure 1: The


 pathway showing the competitive risk of self-condensation if nucleophile concentration is insufficient.

Optimization of Reaction Conditions

The choice of conditions depends heavily on the nature of the incoming nucleophile.

Solvent Systems
SolventTypeSuitabilityMechanism Note
n-Butanol / iPrOH ProticHigh Solvates the leaving group (

); allows high-temp reflux (117°C for BuOH). Often used with acid catalysis.
DMF / DMSO Polar AproticMedium Increases nucleophilicity of the amine. Harder to remove; can lead to higher self-condensation rates if not dilute.
Ethanol/Water ProticLow Lower boiling point limits reaction rate for deactivated pyrimidines.
Base vs. Acid Catalysis
  • Basic Conditions (

    
     / DIPEA):  Standard for reactive amines (aliphatic 1°/2°). The base neutralizes the generated HCl.
    
  • Acid Conditions (HCl / pTSA): Preferred for weak nucleophiles (e.g., anilines). The acid protonates the pyrimidine ring nitrogen, significantly increasing the electrophilicity of C6, making it susceptible to attack by weaker nucleophiles [1].

Detailed Experimental Protocols

Protocol A: Reaction with Aliphatic Amines (Standard)

Target: Synthesis of 4-((6-(alkylamino)pyrimidin-4-yl)oxy)aniline. Applicability: Primary and secondary aliphatic amines (e.g., morpholine, N-methylpiperazine).

Reagents:

  • Compound A: 1.0 equiv (e.g., 1.0 g, 4.2 mmol)

  • Amine Nucleophile: 2.5 equiv (Excess is crucial)

  • Base: DIPEA (3.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: n-Butanol (10 mL/g)

Procedure:

  • Preparation: Charge a reaction flask with Compound A (1.0 g) and n-Butanol (10 mL). Stir to create a suspension.

  • Activation: Add DIPEA (2.2 mL, 3.0 equiv). Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add the amine nucleophile (10.5 mmol, 2.5 equiv) in one portion.

  • Reaction: Heat the mixture to 100–110°C (reflux).

    • Monitoring: Monitor by HPLC/TLC every 2 hours. The limiting reagent (Compound A) should disappear within 4–8 hours.

    • Note: If self-condensation spots appear (higher R_f oligomers), increase amine equivalents.

  • Workup:

    • Cool to Room Temperature (RT).

    • Precipitation: Pour the reaction mixture into water (50 mL) with vigorous stirring. The product often precipitates as a solid.

    • Filtration: Filter the solid, wash with water (

      
      ) and cold isopropanol (
      
      
      
      ).
    • Drying: Vacuum dry at 45°C.

Protocol B: Reaction with Weak Nucleophiles (Acid Catalysis)

Target: Synthesis of 4-((6-(arylamino)pyrimidin-4-yl)oxy)aniline. Applicability: Anilines or sterically hindered amines.

Reagents:

  • Compound A: 1.0 equiv

  • Aniline Nucleophile: 1.2 equiv

  • Catalyst: conc. HCl (5-10 drops) or p-Toluenesulfonic acid (0.1 equiv)

  • Solvent: Isopropanol (iPrOH) or Ethanol

Procedure:

  • Dissolve Compound A and the target aniline in iPrOH (15 volumes).

  • Add catalytic HCl (approx 0.1–0.2 equiv).

  • Reflux at 80°C for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6] The acid protonates the pyrimidine N3, activating the C6 position. The product precipitates as the hydrochloride salt [2].

  • Workup: Cool to RT. Filter the precipitated salt. Neutralize by suspending in saturated

    
     and extracting with EtOAc if the free base is required.
    

Troubleshooting & Optimization Logic

Decision Tree for Condition Selection

Optimization_Tree Start Select Nucleophile Type Aliphatic Aliphatic Amine (Strong Nu) Start->Aliphatic Aromatic Aniline / Weak Nu (Weak Nu) Start->Aromatic Cond1 Use Basic Conditions Solvent: n-BuOH or DMF Base: DIPEA/K2CO3 Temp: 100°C Aliphatic->Cond1 Cond2 Use Acid Catalysis Solvent: iPrOH/EtOH Cat: HCl (cat.) Temp: Reflux Aromatic->Cond2 Issue1 Issue: Low Yield / Self-Rxn? Cond1->Issue1 Sol1 1. Increase Nu equiv (to 3-5x) 2. Dilute reaction (20 vol) 3. Protect Aniline (Boc) Issue1->Sol1

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile strength.

Common Issues
  • Self-Condensation (Dimerization):

    • Symptom:[1][5][7][8][9] LCMS shows peaks corresponding to

      
      .
      
    • Fix: The most robust fix is to Boc-protect the aniline nitrogen of Compound A prior to the substitution step. This eliminates the competing nucleophile completely.

    • Alternative: Use a large excess of the external amine (3–5 equiv) to statistically favor the desired cross-coupling.

  • Incomplete Conversion:

    • Symptom:[1][5][7][8][9] Starting material remains after 12h.

    • Fix: Switch solvent to n-Butanol (higher boiling point, 117°C) or DMSO (120°C). Microwave irradiation (140°C, 30 min) is highly effective for this scaffold [3].

Safety Considerations

  • Chloropyrimidines: Potential sensitizers. Handle in a fume hood.

  • Pressurized Reactions: If using low-boiling amines (e.g., methylamine) or microwave heating, ensure vessels are rated for the generated pressure.

References

  • Luo, H., et al. "Acid-Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope." Preprints.org, 2023. Link

  • Banks, H., et al. "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines." Arkivoc, 2010. Link

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec Media, 2021. Link

Sources

Technical Application Note: Chemoselective Functionalization of 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 4-((6-Chloropyrimidin-4-yl)oxy)aniline is a high-value intermediate in the synthesis of Type II kinase inhibitors (e.g., analogs of Pazopanib, Sorafenib). Its structural duality—containing both a nucleophilic aniline and an electrophilic chloropyrimidine—presents a specific synthetic challenge: Chemoselectivity .

Uncontrolled reaction conditions often lead to intermolecular SNAr self-condensation (dimerization/polymerization), where the aniline nitrogen of one molecule attacks the pyrimidine chloride of another. This guide provides validated protocols to functionalize the amino group (via acylation, urea formation, and reductive amination) while kinetically suppressing the competing SNAr pathway.

Chemical Context & Reactivity Analysis[1][2][3]

The Electrophile-Nucleophile Paradox

The molecule contains two competing reactive centers:

  • The Nucleophile (Target): The primary aniline amine (-NH₂). pKa ~4.0–5.0. It is moderately nucleophilic but less reactive than aliphatic amines.

  • The Electrophile (Bystander): The C6-Chloro position on the pyrimidine ring. The electron-withdrawing ether linkage at C4 activates the ring, making the C6-Cl susceptible to nucleophilic attack.

The "Safe Zone" for Functionalization

Empirical data suggests that the rate of N-acylation (amide/urea formation) at temperatures < 25°C is orders of magnitude faster than the rate of intermolecular SNAr displacement of the pyrimidine chloride, which typically requires elevated temperatures (> 60°C) or acid catalysis.

Critical Control Point: Maintain reaction temperatures below 30°C. Avoid strong Lewis acids that could activate the pyrimidine ring towards nucleophilic attack.

ReactivityMap Start 4-((6-Chloropyrimidin-4-yl)oxy)aniline Acylation Pathway A: N-Functionalization (Kinetic Product) Start->Acylation T < 25°C Activated Electrophiles SNAr Pathway B: Self-Condensation (Thermodynamic/Thermal Side-Rxn) Start->SNAr T > 60°C Slow Addition Target Target: Amide/Urea (Cl Preserved) Acylation->Target Impurity Impurity: Dimer/Polymer (Cl Lost) SNAr->Impurity

Caption: Kinetic competition between desired N-functionalization and undesired self-condensation.

Application Protocols

Strategy A: Amide Formation (Acylation)

Best for: Attaching "Right-Hand Side" (RHS) carboxylic acid pharmacophores. Mechanism: HATU-mediated coupling is preferred over Acid Chlorides to prevent HCl generation, which can catalyze the unwanted SNAr side reaction.

Materials
  • Substrate: 4-((6-Chloropyrimidin-4-yl)oxy)aniline (1.0 eq)

  • Carboxylic Acid: R-COOH (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)

Step-by-Step Protocol
  • Pre-activation: In a dry flask under N₂, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at 0°C for 15 minutes. Note: Pre-activation ensures the active ester is formed before the aniline is exposed to the mixture.

  • Addition: Dissolve the Aniline Substrate (1.0 eq) in a minimal volume of DMF. Add this solution dropwise to the pre-activated acid mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check LCMS for the [M+H]⁺ peak. Look for the "Dimer" mass ([2M-HCl]+H) which indicates overheating.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry under vacuum.[1]

    • If oil forms: Extract with EtOAc, wash with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc). Avoid amine-functionalized silica which might react with the chloropyrimidine.

Strategy B: Urea Synthesis

Best for: Creating Sorafenib-like urea linkages. Mechanism: Isocyanates are highly electrophilic and react instantaneously with the aniline, completely outcompeting the SNAr pathway.

Materials
  • Substrate: 4-((6-Chloropyrimidin-4-yl)oxy)aniline (1.0 eq)

  • Isocyanate: R-N=C=O (1.05 eq)

  • Solvent: Anhydrous DCM or THF (Concentration 0.1 M)

  • Base: Generally not required; TEA (0.1 eq) can catalyze if sluggish.

Step-by-Step Protocol
  • Setup: Dissolve the Aniline Substrate in anhydrous DCM under N₂. Cool to 0°C .[2]

  • Addition: Add the Isocyanate (1.05 eq) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

    • Observation: A white precipitate (the Urea) often forms directly from the DCM solution.

  • Workup:

    • If precipitate forms: Filter and wash with cold DCM. This is often sufficiently pure (>95%).

    • If soluble: Concentrate and triturate with Diethyl Ether or Hexanes to induce crystallization.

Strategy C: Reductive Amination (Alkylation)

Best for: Installing alkyl/benzyl groups without forming an amide. Challenge: Standard reductive amination uses acid (AcOH), which can accelerate pyrimidine hydrolysis or SNAr. Use mild conditions.

Materials
  • Substrate: 4-((6-Chloropyrimidin-4-yl)oxy)aniline (1.0 eq)

  • Aldehyde: R-CHO (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Protocol
  • Imine Formation: Dissolve Aniline Substrate and Aldehyde in DCE at RT. Stir for 1 hour. Note: Do not add the reductant yet.

  • Reduction: Cool to 0°C . Add STAB (1.5 eq) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated NaHCO₃ (aq) to neutralize.

  • Workup: Extract with DCM. Wash with brine.

  • Critical Note: Do not use NaCNBH₃ with strong acid (HCl/MeOH) as this will likely displace the chloride on the pyrimidine.

Troubleshooting & Critical Control Points

IssueObservation (LCMS/TLC)Root CauseCorrective Action
Dimerization Mass = [2 × Substrate - HCl]Temperature too high; Concentration too high.Run reaction at 0°C; Dilute to 0.05 M.
Hydrolysis Mass = [Substrate - Cl + OH]Water present; Strong acid used.Use anhydrous solvents; Avoid aqueous acids.
No Reaction Starting Material remainsAniline is deactivated by ether linkage.Use stronger activation (HATU) or heat mildly (max 40°C).
Bis-acylation Mass = [Substrate + 2 × Acyl]Excess reagent used.Strictly control stoichiometry (1.0–1.1 eq).

Experimental Workflow Diagram

Workflow Setup Reaction Setup (Anhydrous, N2, 0°C) Activation Reagent Activation (HATU/Acid or Isocyanate) Setup->Activation Addition Controlled Addition (Dropwise Aniline) Activation->Addition Monitor Monitor (LCMS) Check for Dimer Addition->Monitor Quench Quench & Workup (Ice Water / NaHCO3) Monitor->Quench Complete Purify Purification (Flash Column / Trituration) Quench->Purify

Caption: Step-by-step workflow for chemoselective functionalization.

References

  • Harris, P. A., et al. (2008).[3] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[3] Journal of Medicinal Chemistry, 51(15), 4632–4640. Link

  • Beutner, G. L., et al. (2018).[4] "TCFH–NMI: A Scalable Reagent System for the Preparation of Amides and Esters." Organic Letters, 20(14), 4218–4222. Link

  • BenchChem Application Note. "Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil." BenchChem Protocols. Link

  • O'Donnell, M., & Charrier, J. D. (2015). "A Complementary Route to Diaminopyrimidines Through Regioselective SNAr Amination Reactions." Tetrahedron, 71(15). Link

  • Maddess, M. L., & Carter, R. (2012). "SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines." Synlett. Link

Sources

Scalable manufacturing process for 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

This Application Note details a high-fidelity, scalable manufacturing process for 4-((6-Chloropyrimidin-4-yl)oxy)aniline (CAS: 114343-74-1), a critical pharmacophore in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., Pazopanib analogs, VEGFR inhibitors).

The Core Challenge: Synthesizing this intermediate presents two primary process risks:

  • Chemoselectivity (O- vs. N-arylation): The target molecule contains both an aniline nitrogen and an ether oxygen. Direct coupling of 4-aminophenol with 4,6-dichloropyrimidine frequently results in N-alkylation impurities or polymerization, which are difficult to purge at scale.

  • Halogen Integrity: The 6-chloro substituent on the pyrimidine ring is essential for downstream SAR (Structure-Activity Relationship) diversification but is highly susceptible to hydrodehalogenation (loss of chlorine) during standard nitro-reduction protocols (e.g., Pd/C +

    
    ).
    

The Solution: We utilize a Nitro-Reduction Route rather than direct aminophenol coupling. This "Protect-by-Precursor" strategy ensures 100% O-regioselectivity in the coupling step. For the reduction step, we employ a Chemoselective Iron-Mediated Reduction (Béchamp conditions) or Sulfided Platinum Catalysis , guaranteeing the preservation of the chloropyrimidine moiety.

Part 2: Process Chemistry Strategy

Retrosynthetic Analysis & Pathway Selection

The chosen route prioritizes purity profile over step count, a standard trade-off in GMP manufacturing.

  • Step 1: Nucleophilic Aromatic Substitution (

    
    ) 
    Reaction of 4,6-Dichloropyrimidine  with 4-Nitrophenol .
    
    • Mechanism:[1][2] Addition-Elimination via a Meisenheimer complex.[3]

    • Thermodynamics: The substitution of the first chlorine by an aryloxy group (electron-donating by resonance) increases the electron density of the pyrimidine ring, thereby deactivating it towards a second substitution. This kinetic effect naturally favors mono-substitution, preventing the formation of the bis-phenoxy impurity.

  • Step 2: Chemoselective Nitro Reduction Reduction of the nitro group to an amine while sparing the aryl-chloride.

    • Constraint: Avoid standard catalytic hydrogenation (Pd/C), which causes rapid dechlorination.

    • Selected Method: Fe(0) /

      
       (aq). This method proceeds via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to cleave the Ar-Cl bond under mild conditions.
      
Reaction Scheme Visualization

ReactionScheme SM1 4,6-Dichloropyrimidine (Electrophile) INT Intermediate: 4-((6-Chloropyrimidin-4-yl)oxy)nitrobenzene SM1->INT Step 1: SnAr Coupling K2CO3, DMF, 80°C SM2 4-Nitrophenol (Nucleophile) SM2->INT PROD Target Product: 4-((6-Chloropyrimidin-4-yl)oxy)aniline INT->PROD Step 2: Selective Reduction Fe / NH4Cl, EtOH/H2O, 75°C (Preserves Cl-C bond)

Figure 1: Two-step synthetic pathway designed for regiochemical fidelity and halogen preservation.

Part 3: Scalable Experimental Protocols

Step 1: Synthesis of 4-((6-Chloropyrimidin-4-yl)oxy)nitrobenzene

Reagents & Materials:

  • 4,6-Dichloropyrimidine (1.0 equiv)[2]

  • 4-Nitrophenol (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) [Volume: 5-7 L/kg]

Protocol:

  • Charging: To a clean, dry reactor under

    
     atmosphere, charge DMF (5 vol) and 4-Nitrophenol (1.05 equiv). Stir until dissolved.
    
  • Base Addition: Add

    
     (1.5 equiv) in portions. The mixture will turn yellow/orange due to phenoxide formation. Stir for 30 mins at 25°C.
    
  • Coupling: Add 4,6-Dichloropyrimidine (1.0 equiv) as a solution in DMF (2 vol) over 1 hour.

    • Process Control: Controlling addition rate manages the exotherm and favors mono-substitution.

  • Reaction: Heat the slurry to 80°C and hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[4] Target < 2% residual Dichloropyrimidine.

  • Quench & Workup:

    • Cool to 20°C.

    • Slowly add Water (15 vol) to the reaction mixture. The product will precipitate as a solid.

    • Stir the slurry for 2 hours at 0–5°C to maximize yield.

  • Isolation: Filter the solid. Wash the cake with Water (3 x 3 vol) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 85–92%

    • Appearance: Pale yellow to off-white solid.

Step 2: Chemoselective Reduction to 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Reagents & Materials:

  • Nitro Intermediate (from Step 1) (1.0 equiv)

  • Iron Powder (Fe), reduced, -325 mesh (4.0 equiv)

  • Ammonium Chloride (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio) [Volume: 10 L/kg]

Protocol:

  • Setup: In a reactor equipped with an overhead stirrer and reflux condenser, charge Ethanol (7.5 vol), Water (2.5 vol), Nitro Intermediate (1.0 equiv), and

    
     (2.0 equiv).
    
  • Activation: Heat the mixture to 75°C (reflux).

  • Reduction: Add Iron Powder (4.0 equiv) portion-wise over 30–60 minutes.

    • Safety Note: Hydrogen gas evolution may occur; ensure proper venting.

    • Exotherm: The reaction is exothermic. Maintain reflux but control boil-up.

  • Completion: Stir at reflux for 2–4 hours.

    • IPC:[2] HPLC should show >99% conversion of Nitro to Amine. Ensure no "des-chloro" impurity (mass M-34) is forming.

  • Workup:

    • Hot filtration is critical. Filter the reaction mixture through a Celite pad while hot (60°C) to remove Iron oxides.

    • Wash the Celite cake with hot Ethanol (2 vol).

  • Crystallization:

    • Concentrate the filtrate under vacuum to remove ~80% of the Ethanol.

    • Add Water (10 vol) to induce precipitation.

    • Cool to 0–5°C and age for 2 hours.

  • Isolation: Filter the off-white crystals. Wash with cold water.

  • Drying: Dry under vacuum at 40°C.

    • Expected Yield: 80–88%

    • Purity: >98% (HPLC).

Part 4: Analytical Controls & Troubleshooting

Critical Quality Attributes (CQAs)
ParameterSpecificationMethodRationale
Purity > 98.0%HPLC (254 nm)Downstream coupling requires high purity.
Bis-Ether Impurity < 0.5%HPLCFormed in Step 1 if stoichiometry is off. Hard to remove later.
Des-Chloro Impurity < 0.1%LC-MS / HPLCFormed in Step 2 if reduction is too harsh. Kills biological activity.
Residual Iron < 20 ppmICP-MSCatalyst poison for subsequent steps.
Troubleshooting Guide
  • Issue: High Bis-Ether Impurity in Step 1.

    • Cause: Excess phenoxide or high temperature.

    • Fix: Ensure 4,6-Dichloropyrimidine is added to the Phenoxide (inverse addition) or strictly control Temp < 85°C.

  • Issue: Dechlorination in Step 2.

    • Cause: If using catalytic hydrogenation (Pd/C), this is inevitable.

    • Fix: Switch to Fe/

      
       or Sulfided Pt/C. If using Fe, ensure temperature does not exceed 80°C for prolonged periods.
      
  • Issue: Poor Filtration in Step 2.

    • Cause: Colloidal Iron oxides.

    • Fix: Use a high-quality Celite grade. Perform filtration while the mixture is strictly >50°C.

Part 5: Process Flow & Logic

ProcessFlow Start Start: 4,6-Dichloropyrimidine + 4-Nitrophenol Step1_Rxn Rxn: K2CO3 / DMF / 80°C Start->Step1_Rxn Step1_Workup Quench: Water Addition (Product Precipitates) Step1_Rxn->Step1_Workup Intermediate Isolate Nitro Intermediate (Solid) Step1_Workup->Intermediate Step2_Rxn Rxn: Fe / NH4Cl / EtOH / Reflux Intermediate->Step2_Rxn Step2_Filter Hot Filtration (Celite) Remove Iron Sludge Step2_Rxn->Step2_Filter Step2_Cryst Crystallization (Water/EtOH) Step2_Filter->Step2_Cryst Final Final Product: 4-((6-Chloropyrimidin-4-yl)oxy)aniline Step2_Cryst->Final

Figure 2: Operational workflow for the two-step scalable manufacturing process.

Part 6: References

  • BenchChem Technical Support. (2025).[3][5][6] Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. Link

  • WuXi AppTec. (2024).[7] QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds: Chemoselective Methods. Link

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. Link

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Link

Sources

Microwave-assisted synthesis involving 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the microwave-assisted synthesis of 4-((6-chloropyrimidin-4-yl)oxy)aniline , a "privileged scaffold" in medicinal chemistry. This moiety serves as a critical intermediate for Type II kinase inhibitors (e.g., analogs of Sorafenib, Pazopanib) targeting VEGFR and PDGFR pathways.

Traditional thermal methods for nucleophilic aromatic substitution (


) on chloropyrimidines often suffer from long reaction times (4–12 hours), variable yields, and the formation of bis-substituted byproducts. By utilizing microwave irradiation, this protocol achieves reaction completion in under 20 minutes  with improved regioselectivity and yields exceeding 85%.

Scientific Background & Rationale

The Chemistry: on Electron-Deficient Heterocycles

The synthesis involves the coupling of 4,6-dichloropyrimidine (electrophile) and 4-aminophenol (nucleophile).

  • Electrophile Activation: The pyrimidine ring is electron-deficient due to the two nitrogen atoms. The chlorine atoms at positions 4 and 6 are excellent leaving groups.

  • Nucleophile Selectivity: 4-Aminophenol possesses two nucleophilic sites: the amine (

    
    ) and the phenol (
    
    
    
    ). Under basic conditions, the phenoxide ion is generated, which is a harder nucleophile and, in polar aprotic solvents, preferentially attacks the chloropyrimidine to form the ether linkage.
The Microwave Advantage

Microwave synthesis utilizes dielectric heating , where dipolar molecules (solvent and reagents) align with the oscillating electric field. This creates efficient internal heating, distinct from conductive heating (oil baths).

  • Rate Acceleration: The Arrhenius equation dictates that reaction rates increase exponentially with temperature. Microwave reactors allow safe superheating of solvents (e.g., Ethanol or DMF) above their boiling points in sealed vessels.

  • Cleaner Profiles: Rapid heating and cooling profiles minimize the thermal window in which degradation or thermodynamic byproducts (bis-substitution) occur.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/Silicon septum.

  • Reagents:

    • 4,6-Dichloropyrimidine (98%)

    • 4-Aminophenol (99%)

    • Potassium Carbonate (

      
      , anhydrous)
      
    • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH).

Protocol A: Synthesis of the Core Scaffold

Objective: Selective mono-substitution to form 4-((6-chloropyrimidin-4-yl)oxy)aniline.

Step-by-Step Methodology:

  • Charge: In a 10 mL microwave vial, add:

    • 4,6-Dichloropyrimidine (1.0 mmol, 149 mg)

    • 4-Aminophenol (1.0 mmol, 109 mg)

    • 
       (1.2 mmol, 166 mg)
      
    • DMF (3.0 mL)

  • Seal & Pre-stir: Add a magnetic stir bar. Seal the vial. Pre-stir for 30 seconds to ensure homogeneity.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 250 psi

    • Stirring: High

  • Cooling: Use compressed air cooling to drop temperature to <40 °C rapidly (approx. 2 mins).

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • Stir vigorously for 10 minutes. The product should precipitate as a beige/off-white solid.

    • Filter via vacuum filtration. Wash with water (

      
      ) and cold hexanes (
      
      
      
      ).
  • Drying: Dry in a vacuum oven at 45 °C for 4 hours.

Expected Yield: 85–92% Appearance: Beige solid.

Protocol B: Downstream Functionalization (Urea Formation)

Objective: Converting the aniline amine into a urea moiety (common in kinase inhibitors).

  • Charge: Dissolve the product from Protocol A (0.5 mmol) in DCM (3 mL) in a microwave vial.

  • Add Reagent: Add Phenyl Isocyanate (0.55 mmol).

  • Irradiation: Heat at 80 °C for 5 minutes (low power mode).

  • Workup: Evaporate solvent; recrystallize from EtOH.

Data Analysis & Comparison

The following table contrasts the microwave protocol against standard thermal reflux methods found in literature.

ParameterThermal Reflux (Conventional)Microwave-Assisted (This Protocol)Advantage
Solvent Acetone or AcetonitrileDMF or EthanolHigher solubility in DMF
Temperature 60–80 °C (Reflux)120–140 °CSuperheating capability
Time 6 – 12 Hours10 – 20 Minutes 36x Faster
Yield 65 – 75%85 – 92% Improved conversion
Purity (LCMS) ~85% (Bis-product present)>95%Kinetic control

Visualizing the Workflow

Reaction Pathway & Mechanism

The diagram below illustrates the


 pathway and the critical decision points to avoid byproducts.

ReactionPathway cluster_legend Reaction Logic Start Reagents: 4,6-Dichloropyrimidine + 4-Aminophenol + Base (K2CO3) Complex Meisenheimer Complex (Transition State) Start->Complex MW Irradiation 120°C, DMF Product Target Product: 4-((6-Chloropyrimidin-4-yl) oxy)aniline Complex->Product - Cl⁻ Kinetic Control Byproduct Byproduct: Bis-substituted Ether Product->Byproduct Overheating (>150°C) Excess Phenol Note Microwave heating favors the formation of the mono-substituted product due to rapid energy transfer.

Caption: Reaction pathway showing the


 mechanism. Control of temperature prevents the formation of the bis-substituted impurity.
Optimization Logic

Use this flowchart to troubleshoot low yields or purity issues.

OptimizationLogic Start Analyze LCMS of Crude Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Bis-Product Present? Check1->Check2 No Action1 Increase Temp by 10°C OR Extend Time 5 min Check1->Action1 Yes Action2 Reduce Temp by 10°C Reduce Equivalents of Phenol Check2->Action2 Yes Success Proceed to Workup Check2->Success No Hydrolysis Hydrolysis Product Found? (OH instead of Cl) Check2->Hydrolysis No Bis-product Action1->Check1 Retest Action3 Check Solvent Dryness (Water inhibits reaction) Hydrolysis->Action3 Yes Hydrolysis->Success No

Caption: Decision matrix for optimizing reaction conditions based on LCMS data.

Critical Parameters & Troubleshooting

Stoichiometry Control

The most common failure mode is the formation of the bis-ether (where both chlorines are replaced).

  • Solution: Maintain a strict 1:1 molar ratio. Using a slight excess of the electrophile (4,6-dichloropyrimidine, 1.1 equiv) is preferred over an excess of the nucleophile.

Solvent Selection
  • DMF/DMSO: Excellent for microwave absorption (high tan

    
    ). High boiling point allows high-temperature reactions without high pressure.
    
  • Ethanol: Greener alternative. However, it absorbs microwaves less efficiently than DMF and generates higher internal pressures at 120 °C. If using EtOH, ensure the vial is rated for >300 psi.

Safety Note
  • Pressure: Microwave reactions generate pressure. Always use vessels designed for the specific reactor model.

  • Sensitizers: 4-Aminophenol is a skin sensitizer. Handle with gloves.

References

  • Microwave-Assisted Synthesis of Anilinopyrimidines

    • Source: National Institutes of Health (PMC) / RSC Advances
    • Context: Discusses the efficiency of microwave irradiation in reactions on chloropyrimidines, highlighting yield improvements over thermal methods.
    • Link:

  • Regioselectivity in Dichloropyrimidine Substitutions

    • Source: WuXi AppTec / QM Magic Class
    • Context: Provides mechanistic insight into why substitution occurs at specific carbons and how electronic effects influence the outcome.
    • Link:

  • General Protocol for Aminophenol Ether Synthesis

    • Source: BenchChem[1][2]

    • Context: Provides standard thermal protocols and physical property data for pyrimidine ether intermediates, serving as a baseline for comparison.
    • Link:(Note: Analogous chemistry for picolinamides/pyrimidines)

  • Green Chemistry in Microwave Synthesis

    • Source: MDPI Molecules
    • Context: Validates the use of microwave energy to reduce solvent waste and reaction time in heterocyclic synthesis.
    • Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: Synthesizing 4-((6-chloropyrimidin-4-yl)oxy)aniline typically involves a Nucleophilic Aromatic Substitution (


) of 4,6-dichloropyrimidine with 4-aminophenol. While the ether linkage is stable, the primary challenge is the "Bis-Substitution Trap." 

Because the product still contains a reactive chlorine at the C6 position and the nucleophile (aminophenol) is often used in slight excess or high concentrations, the product can undergo a second


 reaction, forming the symmetric impurity 4,6-bis(4-aminophenoxy)pyrimidine . This impurity is structurally similar to the target, making separation difficult.

Target Molecule Profile:

  • Structure: Aniline ring linked via oxygen to a 6-chloropyrimidine.

  • Basicity: The aniline nitrogen is moderately basic (

    
    ), while the pyrimidine nitrogens are weakly basic (
    
    
    
    ).
  • Solubility: Soluble in Ethyl Acetate (EtOAc), DCM, DMSO. Low solubility in water and non-polar alkanes (Hexane/Heptane).

Impurity Profiling & Triage

Before selecting a method, characterize your crude mixture. Use this table to identify your specific purification burden.

Impurity TypeLikely IdentityOriginDetection (TLC/HPLC)Removal Strategy
A. Starting Material 4,6-DichloropyrimidineIncomplete reactionNon-polar (High

)
Vacuum drying (sublimes) or Hexane wash.
B. Nucleophile 4-AminophenolExcess reagentVery Polar (Low

)
Basic aqueous wash (NaOH).
C. Critical Impurity 4,6-bis(4-aminophenoxy)pyrimidine Over-reaction (Bis-substitution)Close to Product (slightly lower

)
Strict Recrystallization or Chromatography.
D. Oxidative Azo/Azoxy dimers (Tars)Aniline oxidationColored streak / BaselineActivated Carbon / Silica plug.
Decision Logic: The Purification Triage

PurificationTriage Start Analyze Crude Mixture (HPLC/TLC) CheckBis Is Bis-Impurity > 5%? Start->CheckBis CheckColor Is Crude Dark Brown/Black? CheckBis->CheckColor No (<5%) MethodC Method C: Column Chromatography (DCM/MeOH) CheckBis->MethodC Yes (High Purity Req.) MethodA Method A: Acid-Base Extraction (Standard Workup) CheckColor->MethodA No Carbon Pre-treatment: Activated Carbon Filtration CheckColor->Carbon Yes MethodB Method B: Recrystallization (EtOH/Water) MethodA->MethodB If purity < 98% Carbon->MethodB

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude impurity profile.

Troubleshooting Guides (FAQs)

Issue 1: "I have a persistent impurity just below my product spot that won't wash out."

Diagnosis: This is almost certainly the Bis-substituted impurity (Impurity C). The Mechanism: In


 reactions on dichloropyrimidines, the first chlorine substitution deactivates the ring slightly, but not enough to prevent a second attack if the nucleophile concentration is locally high or temperature is uncontrolled.
Solution: 
  • Stop washing: Acid/base washes won't remove this because it shares the same amine functionality as your product.

  • Recrystallize: Switch to Protocol B (Ethanol/Water). The bis-impurity is significantly less soluble in aqueous ethanol than the mono-substituted product due to its higher molecular weight and rigidity.

  • Prevention: In future batches, add the nucleophile (aminophenol) dropwise to the electrophile (dichloropyrimidine) to keep the electrophile in excess.

Issue 2: "My product is turning black during drying."

Diagnosis: Aniline oxidation. The free amine on the aniline ring is sensitive to air, especially when trace metals or basic impurities are present. Solution:

  • Add Antioxidant: Add 0.1% Sodium Dithionite (

    
    ) to your aqueous wash steps.
    
  • Salt Formation: If you do not need the free base immediately, convert the product to its Hydrochloride salt .

    • Quick Protocol: Dissolve in EtOAc, cool to 0°C, add 1.1 eq of 4M HCl in Dioxane. Filter the stable, white precipitate.

Issue 3: "Low yield after Acid/Base extraction."

Diagnosis: pH mismanagement. The Trap: While the aniline is basic (


), the pyrimidine ring nitrogens can also protonate at very low pH (

). If you acidify too strongly during the washing step, your product becomes a di-cation and stays in the water layer. Solution:
  • Target pH: When extracting the product out of water, adjust pH to 8–9 , not 14.

  • Back-Extraction: Re-extract your aqueous waste streams with EtOAc; the product often lingers there.

Validated Purification Protocols

Protocol A: The "Green" Recrystallization (Recommended)

Best for: Removing bis-impurity and scaling up (>5g).

Principle: Exploits the solubility difference between the mono-substituted target (moderate polarity) and the bis-substituted impurity (lower solubility in aqueous alcohols).

  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute) (approx. 5 mL per gram of crude).

  • Heating: Heat to reflux (

    
    ) with stirring. The solid should dissolve completely.
    
    • Note: If dark particles remain, filter hot through a Celite pad to remove oxidized tars.

  • Precipitation: Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

    • Ratio: Typical final ratio is roughly 3:1 Ethanol:Water.

  • Cooling: Allow to cool slowly to room temperature with stirring. Then cool to

    
     in an ice bath for 1 hour.
    
  • Filtration: Filter the white/off-white crystals. Wash with cold 1:1 Ethanol/Water.

  • Drying: Vacuum dry at

    
    .
    
Protocol B: Acid-Base "Switch" Extraction

Best for: Removing unreacted starting materials (phenols/pyrimidines).

Principle: The aniline amine allows the product to be "switched" between organic and aqueous phases, leaving non-basic impurities behind.

  • Initial Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The Switch): Extract the organic layer with 1M HCl (

    
    ).
    
    • Result: Product (protonated) moves to the Aqueous Layer . Non-basic impurities (Dichloropyrimidine, tars) stay in EtOAc.

    • Discard the EtOAc layer.

  • Neutralization: Cool the aqueous layer to

    
    . Slowly add 2M NaOH  or saturated 
    
    
    
    until pH reaches 8–9 .
    • Result: Product precipitates or oils out as the free base.

  • Final Extraction: Extract the cloudy aqueous mixture with fresh EtOAc (

    
    ).
    
  • Wash: Wash combined organics with 1M NaOH (to remove any residual 4-aminophenol) and then Brine.

  • Finish: Dry over

    
    , filter, and concentrate.
    

Mechanistic Visualization

Understanding the competition between the desired product and the critical impurity is vital for process control.

ReactionPath cluster_conditions Process Control SM1 4,6-Dichloropyrimidine Target TARGET: 4-((6-Chloropyrimidin-4-yl)oxy)aniline SM1->Target + SM2 (1 eq) Fast (k1) SM2 4-Aminophenol BisImpurity CRITICAL IMPURITY: 4,6-bis(4-aminophenoxy)pyrimidine Target->BisImpurity + SM2 (Excess) Slow (k2) Control To minimize Impurity: 1. Keep SM1 in excess 2. Low Temperature (<60°C)

Figure 2: Reaction pathway showing the origin of the critical bis-substituted impurity.[1]


 is required for high purity.

References

  • Synthesis of Pyrimidine Intermediates (Pazopanib Context)

    • Harris, P. A., et al. (2008).[2] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[2] Journal of Medicinal Chemistry.

    • Relevance: Establishes the reactivity profile of 2,4- and 4,6-dichloropyrimidines in reactions.
  • Regioselectivity and Impurity Control in Pyrimidines

    • WuXi Biology. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.
    • Relevance: Explains the electronic effects (LUMO distribution) that dictate why mono-substitution is favored but bis-substitution occurs.
  • General Purification of Amino-Pyrimidines

    • BenchChem. (2025).[3] "Application Notes and Protocols for the Purification of 3-(2-chloropyridin-4-yl)oxyaniline."

    • Relevance: Provides the foundational solvent systems (Ethanol/Water) and acid-base workup logic for ether-linked aniline-heterocycles.
  • Solubility & Physical Properties

    • PubChem. "4-Amino-6-chloropyrimidine Compound Summary."
    • Relevance: Used to infer solubility and pKa properties of the chloropyrimidine moiety.

Sources

Solving solubility issues of 4-((6-Chloropyrimidin-4-yl)oxy)aniline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Welcome to the dedicated technical support guide for 4-((6-Chloropyrimidin-4-yl)oxy)aniline. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the foundational knowledge and procedural expertise to overcome these issues, ensuring the integrity and reproducibility of your experiments.

Compound Profile: Understanding 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule you are working with. 4-((6-Chloropyrimidin-4-yl)oxy)aniline is a heterocyclic compound featuring a chloropyrimidine ring linked to an aniline moiety via an ether bond.

  • Structural Features: The molecule possesses both aromatic and heterocyclic systems. The aniline group can act as a hydrogen bond donor, while the pyrimidine nitrogens and the ether oxygen can act as hydrogen bond acceptors.

  • Predicted Solubility Profile: While DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds, molecules with significant crystalline lattice energy or specific intermolecular interactions can still present challenges.[1] The combination of a planar aromatic system and potential for hydrogen bonding suggests that the energy required to break the crystal lattice might be substantial.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the dissolution of 4-((6-Chloropyrimidin-4-yl)oxy)aniline in DMSO.

Category 1: Basic Dissolution Issues

Question 1: I've added the calculated amount of DMSO to my weighed compound, but it's not dissolving at room temperature after vortexing. What's wrong?

Answer: This is a common observation for many crystalline organic compounds. The initial dissolution rate can be slow due to two primary factors:

  • Kinetic vs. Thermodynamic Solubility: You may be observing a slow rate of dissolution (kinetics) rather than a fundamental lack of solubility (thermodynamics). The process of a solid dissolving requires solvent molecules to overcome the compound's crystal lattice energy. This can be a slow process at room temperature.

  • Insufficient Mechanical Agitation: Simple vortexing may not provide enough energy to break apart small, persistent aggregates of the compound.

Initial Troubleshooting Steps:

  • Extended Agitation: Continue to vortex the solution for several minutes.[2]

  • Check for Purity: Ensure the compound and the DMSO are of high purity. The presence of water in DMSO can sometimes hinder the dissolution of non-polar compounds.[3]

Category 2: Advanced Dissolution Techniques

Question 2: Vortexing alone is insufficient. What is the next step to get my compound into solution?

Answer: If mechanical agitation is not enough, the next step is to introduce energy into the system to facilitate the dissolution process. The two most common and effective methods are sonication and gentle heating.

  • Mechanism of Sonication: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and violent collapse of microscopic bubbles.[4] This collapse generates localized micro-jets and shockwaves, providing intense mechanical agitation at the particle surface, which effectively breaks down aggregates and enhances solvent penetration into the crystal lattice.[5][6]

  • Mechanism of Gentle Heating: Heating increases the kinetic energy of both the solvent and solute molecules. This increased energy helps the solvent molecules to overcome the intermolecular forces holding the compound in its crystal lattice, thereby increasing the rate and extent of dissolution.[2][7]

The following workflow diagram illustrates the decision-making process for dissolving a challenging compound.

G Start Compound + DMSO in vial Vortex Vortex vigorously (2-5 min) Start->Vortex Check1 Is it fully dissolved? Vortex->Check1 Sonicate Sonicate in water bath (10-30 min) Check1->Sonicate No Success Solution is ready. Store appropriately. Check1->Success Yes Check2 Is it fully dissolved? Sonicate->Check2 Heat Warm gently (37°C) with agitation (5-15 min) Check2->Heat No Check2->Success Yes Check3 Is it fully dissolved? Heat->Check3 Check3->Success Yes Failure Consult Advanced Options: - Co-solvents - pH modification (if applicable) Check3->Failure No

Caption: Troubleshooting workflow for compound dissolution.

Question 3: Are there any risks associated with heating or sonication?

Answer: Yes, both techniques must be used with caution.

  • Heating Risks: The primary risk is thermal degradation. While DMSO itself is stable at moderate temperatures, the dissolved compound may not be.[8] Always use the lowest effective temperature and shortest duration possible. A water bath set to 37°C is a safe starting point.[9] Never heat a sealed vial, as pressure can build up.

  • Sonication Risks: Sonication can also generate localized heat.[10] Using a water bath sonicator helps dissipate this heat. For some sensitive molecules, the high energy from cavitation could potentially induce chemical changes, although this is less common for robust aromatic compounds.[10]

Category 3: Stock Solutions and Downstream Applications

Question 4: My compound dissolved in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why does this happen and how can I prevent it?

Answer: This is a classic problem known as "aqueous precipitation" and is common for hydrophobic compounds.[11][12]

  • Causality: 4-((6-Chloropyrimidin-4-yl)oxy)aniline is likely poorly soluble in water. While it dissolves in 100% DMSO, adding this concentrated stock to an aqueous buffer drastically changes the solvent environment.[13] The compound, now in a predominantly aqueous solution where it is not soluble, crashes out of solution and forms a precipitate.

Protocol to Minimize Aqueous Precipitation:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to the highest feasible concentration (e.g., 10-50 mM) using the techniques described above.

  • Perform Serial Dilutions in DMSO: If you need a range of concentrations for your experiment (e.g., for a dose-response curve), perform the serial dilutions in 100% DMSO, not in the aqueous buffer.[14] This ensures the compound remains fully solubilized at each step of the dilution series.

  • Final "Spike-In" Dilution: Add the final, small volume of the DMSO stock directly to the larger volume of aqueous media with rapid mixing.[14] For example, add 1-2 µL of your DMSO stock to 1 mL of media. This high dilution factor (1:1000 or 1:500) helps to disperse the compound molecules quickly before they can aggregate and precipitate.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO used for your compound dilutions (e.g., 0.1% or 0.2% DMSO).[2]

The workflow below details the recommended procedure for preparing solutions for a typical cell-based assay.

G cluster_0 Part 1: Stock Preparation (in 100% DMSO) cluster_1 Part 2: Assay Plate Preparation (Aqueous) A 1. Weigh solid compound B 2. Add 100% DMSO to create high-conc. stock (e.g., 20 mM) A->B C 3. Use heat/sonication as needed to fully dissolve B->C D 4. Perform serial dilutions in 100% DMSO C->D F 6. 'Spike-in' small volume (e.g., 1µL) of DMSO stock into medium D->F Final Dilution Step E 5. Add cell culture medium to wells G 7. Mix immediately and thoroughly Result Final Assay Concentration (e.g., 20 µM) in ≤0.5% DMSO G->Result

Caption: Workflow for stock solution prep and aqueous dilution.
Category 4: Advanced Strategies

Question 5: Even with the "spike-in" method, I see turbidity. Are there any other options?

Answer: If precipitation remains an issue, you may need to consider co-solvents or other formulation strategies. However, these must be carefully validated as they can impact your experimental system.

TechniqueMechanismProsCons/Considerations
Co-Solvents Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous buffer increases the overall polarity, creating a more favorable environment for the compound.[15][16]Can significantly improve solubility.The co-solvent itself may have biological effects or interfere with the assay. Requires extensive validation and additional vehicle controls.
pH Modification The aniline group on the compound is basic. Lowering the pH of the aqueous buffer could protonate this nitrogen, forming a more water-soluble salt.A powerful method for ionizable compounds.Drastic pH changes are often incompatible with biological assays (e.g., cell culture). The compound's stability may be pH-dependent.
Formulation Using carriers like cyclodextrins or creating solid dispersions can enhance aqueous solubility.[15][17]Can achieve much higher apparent solubility.These are advanced formulation techniques that require significant development and may not be suitable for routine lab screening.

Protocols

Protocol 1: Enhanced Dissolution for Stock Solution Preparation
  • Weigh the desired amount of 4-((6-Chloropyrimidin-4-yl)oxy)aniline into a sterile, appropriate-sized glass or polypropylene vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the target high concentration (e.g., 10-50 mM).

  • Vortex the vial vigorously for 2-3 minutes.[2] Visually inspect for any remaining solid particles.

  • If solids persist, place the vial in a water bath sonicator. Sonicate for 15-30 minutes, checking for dissolution every 10 minutes.[2]

  • If solids still remain, transfer the vial to a water bath or heating block set to 37°C.[9] Agitate intermittently for 10-15 minutes.

  • Once the solution is clear, allow it to cool to room temperature.

  • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Protocol 2: Serial Dilution and Assay Plate Preparation
  • Thaw a single-use aliquot of your high-concentration stock solution (e.g., 20 mM in 100% DMSO).

  • Label a series of sterile microcentrifuge tubes for your dilution series (e.g., 2 mM, 200 µM, 20 µM).

  • Prepare the dilutions by transferring the appropriate volumes of 100% DMSO and stock solution to create the desired concentrations. Always perform dilutions in 100% DMSO.[14]

  • In your assay plate (e.g., a 96-well plate), add the aqueous assay medium to each well first.

  • Add a small, precise volume (e.g., 1 µL) of the corresponding DMSO stock from your dilution series directly into the medium.

  • Immediately mix the contents of the well, either by pipetting up and down or by using a plate shaker, to ensure rapid dispersion.

  • Remember to prepare vehicle control wells containing medium plus an equivalent volume of 100% DMSO.[2]

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Di, L., & Kerns, E. H. (2006).
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Nyholm, L., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
  • Gaylord Chemical. (n.d.). DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing.
  • Lindman, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
  • Quora. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?.
  • Quora. (2022). What is the effect of DMSO when mixed with water?.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • Benchchem. (n.d.). "3-(Quinolin-3-yloxy)aniline" solubility issues and solutions.
  • Lindman, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • ResearchGate. (2019). The comparison of DMSO and water as organic solvent, in 60 min reaction time.
  • ResearchGate. (2025). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • IGI Global. (2026). Sonication: Significance and symbolism.
  • Catalán, J., et al. (2001). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents.
  • Reddit. (2017). Tips on dissolving Napthalene crystals in DMSO : r/labrats.
  • Gaylord Chemical Corporation. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry.
  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • Wikipedia. (n.d.). Sonication.
  • National Library of Medicine. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • StressMarq Biosciences Inc. (2023). Protocols | Sonication of PFFs.
  • Journal of Drug Delivery and Therapeutics. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • gChem. (n.d.). DMSO Physical Properties.
  • ResearchGate. (2013). Does sonication denature a compound?.
  • ChemScene. (n.d.). 4-[(6-methylpyrimidin-4-yl)oxy]aniline.
  • Chemicalbook. (n.d.). 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline(WXG00196).
  • PubChem. (n.d.). 4-(6-Chloropyrimidin-4-yl)morpholine.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso.
  • BLD Pharm. (n.d.). 4-((6-Bromo-2-chloropyrimidin-4-yl)oxy)aniline.
  • ECHEMI. (n.d.). 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline SDS.
  • ChemicalBook. (n.d.). 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline.
  • ACS Publications. (2020). Chemical Instability of Dimethyl Sulfoxide in Lithium−Air Batteries.
  • BLDpharm. (n.d.). 4-((2-Chloropyrimidin-4-yl)oxy)aniline.
  • Scribd. (n.d.). Solubility Data of DMSO.

Sources

Minimizing side reactions during 4-((6-Chloropyrimidin-4-yl)oxy)aniline coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 4-((6-Chloropyrimidin-4-yl)oxy)aniline , a critical bifunctional building block often employed in the synthesis of Type II kinase inhibitors (e.g., analogs of Pazopanib, Cabozantinib).

The following content is structured to address the unique chemoselectivity challenges posed by this intermediate, specifically the competition between the desired aniline coupling and the undesired nucleophilic aromatic substitution (


)  of the chloropyrimidine moiety.

Core Mechanistic Insight: The "Bifunctional Trap"

Before troubleshooting, it is critical to understand why this reaction fails. This molecule contains two competing reactive centers:[1]

  • The Nucleophile: The aniline amine (

    
    ), which you intend to couple (e.g., to an acid chloride or isocyanate).
    
  • The Electrophile: The 6-chloropyrimidine core.

The Danger: Under standard coupling conditions (basic pH, polar solvents), the aniline amine of one molecule can attack the chloropyrimidine electrophile of another. This leads to Head-to-Tail Oligomerization (Self-


), resulting in insoluble dimers/trimers and low yields. Furthermore, the chlorine is susceptible to hydrolysis, generating the 6-hydroxy impurity which terminates downstream synthesis.
Reaction Pathway Visualization

The following diagram illustrates the competing signaling pathways during the reaction.

ReactionPathways Start 4-((6-Chloropyrimidin-4-yl)oxy)aniline Desired Desired Product (Amide/Urea) Start->Desired  Fast Reaction (Kinetic Control) Dimer Impurity A: Head-to-Tail Dimer (Self-SNAr) Start->Dimer  Slow Reaction (Thermal/Base Promoted) Hydrolysis Impurity B: Hydroxy-Pyrimidine (Hydrolysis) Start->Hydrolysis  H2O / OH- Reagent Electrophile (R-COCl / R-NCO) Reagent->Desired

Figure 1: Competing reaction pathways.[2] Success depends on favoring the kinetic amide formation over the thermodynamic self-condensation.

Troubleshooting Guide & FAQs

Q1: I observe a new lipophilic spot on TLC that is NOT my product, and my yield is stuck at ~50%. What is happening?

Diagnosis: You are likely observing Dimerization (Self-Reaction) . Root Cause: High concentration or excessive heat. The aniline amine is attacking the 6-chloropyrimidine of a neighboring molecule. Solution:

  • Dilution: Run the reaction at 0.05 M - 0.1 M rather than the standard 0.5 M. This exponentially decreases the rate of bimolecular side reactions (dimerization) relative to the pseudo-first-order coupling with the activated electrophile.

  • Temperature Control: Maintain reaction temperature below 40°C . The

    
     reaction on 6-chloropyrimidine typically requires elevated temperatures (
    
    
    
    C) or acid catalysis. Keeping it cool kinetically traps the amide product.
Q2: My LC-MS shows a mass of M-Cl+OH (M-18). Is my starting material degrading?

Diagnosis: Yes, this is Hydrolysis of the Chloropyrimidine . Root Cause: Presence of water in the reaction solvent combined with a nucleophilic base (like NaOH or unhindered amines). Solution:

  • Solvent Integrity: Use anhydrous solvents (DMF, DMAc, or THF).

  • Base Selection: Switch from nucleophilic bases (DMAP, Pyridine) to non-nucleophilic, hindered bases like DIPEA (Hünig's Base) or 2,6-Lutidine .

  • Avoid Aqueous Workups if possible: If the product precipitates, filter it directly. If an aqueous wash is needed, use a buffered solution (pH 5-6) and work quickly to avoid prolonged exposure of the chloropyrimidine to basic water.

Q3: The reaction is sluggish. Can I add DMAP to catalyze the amide coupling?

Diagnosis: High Risk. Scientific Rationale: While DMAP is a standard acyl-transfer catalyst, it is also a potent nucleophile. It can attack the 6-position of the pyrimidine, forming a pyridinium salt intermediate that either decomposes or leads to complex mixtures. Alternative: Use HOAt or Oxyma Pure as additives. These accelerate the coupling by forming activated esters without attacking the pyrimidine core.

Optimized Experimental Protocol

Objective: Coupling 4-((6-Chloropyrimidin-4-yl)oxy)aniline with a Carboxylic Acid (R-COOH) while minimizing self-reaction.

Materials Table
ReagentEquiv.RoleCritical Note
Aniline Intermediate 1.0NucleophileDry under vacuum for 1h prior to use.
Carboxylic Acid 1.1 - 1.2ElectrophileEnsure no competing nucleophiles are present.
HATU 1.2Coupling AgentPreferred over EDC for faster kinetics (favors product).
DIPEA 2.5BaseNon-nucleophilic; scavenges acid.
DMF (Anhydrous) --SolventConcentration set to 0.1 M .
Step-by-Step Methodology
  • Pre-Activation (Critical Step):

    • In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Add DIPEA (1.0 equiv only) and stir at 0°C for 15 minutes .

    • Why? This ensures the active ester is fully formed before the aniline is introduced, minimizing the time the free aniline spends in solution with the chloropyrimidine moiety.

  • Amine Addition:

    • Dissolve 4-((6-Chloropyrimidin-4-yl)oxy)aniline (1.0 equiv) in a minimal amount of DMF.

    • Add the amine solution dropwise to the pre-activated acid mixture at 0°C.[3]

    • Add the remaining DIPEA (1.5 equiv).

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (20-25°C). Do NOT Heat.

    • Monitor by HPLC/UPLC after 1 hour.

    • Success Marker: Conversion >90% with minimal dimer formation (usually elutes later than product on Reverse Phase).

  • Workup (Quench):

    • Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring.

    • The product should precipitate.[4] Filter immediately.

    • Note: Do not let the solid sit in the basic mother liquor for extended periods to prevent hydrolysis.

Decision Logic for Process Optimization

Use this flow to determine the best coupling strategy based on your specific electrophile.

OptimizationFlow Start Select Coupling Partner IsAcid Carboxylic Acid? Start->IsAcid IsChloride Acid Chloride? Start->IsChloride HATU Use HATU / DIPEA (Standard) IsAcid->HATU Yes BaseChoice Base Selection IsChloride->BaseChoice Slow Reaction < 50% after 4h? HATU->Slow Activate Convert to Acid Chloride in situ (Ghosez Reagent) Slow->Activate Yes Pyridine Pyridine (Risk of SnAr) BaseChoice->Pyridine Avoid Lutidine 2,6-Lutidine / DIPEA (Safe) BaseChoice->Lutidine Preferred

Figure 2: Decision tree for reagent selection to minimize side reactions.

References

  • Kumar, D., et al. (2024). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib. World Scientific. Retrieved from [Link]

  • Hetero Research Foundation. (2015).[5] Process for the preparation of Pazopanib and its salts. US Patent 9,150,547 B2. Retrieved from

  • Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Reviews.

Sources

Technical Support Guide: Recrystallization Solvent Selection for 4-((6-Chloropyrimidin-4-yl)oxy)aniline

[1][2][3]

Executive Summary & Molecule Context[1][2][4][5][6][7]

4-((6-Chloropyrimidin-4-yl)oxy)aniline is a critical intermediate, most notably in the synthesis of tyrosine kinase inhibitors such as Pazopanib .[1][2][3] Its structural integrity is defined by an ether linkage connecting a polarity-sensitive aniline moiety to a lipophilic chloropyrimidine ring.[1][2][3]

Achieving high purity (>98% HPLC) is essential to prevent the formation of des-methyl or regioisomeric impurities in subsequent coupling steps.[1][2][3] This guide provides a self-validating system for solvent selection, moving beyond "recipe following" to "process understanding."

Chemical Profile & Solubility Logic
FeatureChemical ConsequenceSolubility Implication
Aniline (-NH₂) H-bond donor/acceptorSoluble in alcohols, polar aprotic solvents.[1][2][3]
Pyrimidine Ring H-bond acceptor (N-atoms)Increases solubility in acidic media; moderate solubility in esters.[1][2][3]
Chlorine (-Cl) Lipophilic domainProvides solubility in non-polar organics (Toluene, DCM).[1][2][3]
Ether Linkage Rotational freedomCan lead to "oiling out" if solvent polarity is not balanced.[1][2][3]

Solvent Selection: The Decision Matrix

Do not guess. Use this logic flow to select the correct solvent system based on your specific crude impurity profile.

Primary Recommendation: Isopropanol (IPA)[1][2][6]
  • Why: IPA offers the ideal temperature coefficient for this molecule.[1][2][3] The compound is highly soluble in boiling IPA (~82°C) but significantly less soluble at 0–5°C, maximizing recovery yield.[1][2][3]

  • Best For: General purification to remove trace starting materials (4-aminophenol or 4,6-dichloropyrimidine).[1][2][3]

Secondary Recommendation: Toluene
  • Why: The chloropyrimidine moiety makes the molecule soluble in hot toluene.[2][3]

  • Best For: Removing polar impurities (e.g., inorganic salts, oxidized aniline tars) which are insoluble in toluene.[2][3]

  • Caution: Lower recovery yields compared to alcohols; requires cooling to -10°C.[1][2][3]

Tertiary Recommendation: Ethanol/Water (90:10)[1][2][5][6]
  • Why: Water acts as a powerful antisolvent.[1][2][3]

  • Best For: "Oiling out" prevention.[1][2][3] If the compound oils out in pure ethanol, the slight water content helps form a supersaturated solution that promotes lattice formation over oil separation.[3]

Visual Workflow: Solvent Selection Strategy

SolventSelectionStartStart: Analyze Crude PurityImpurityCheckMajor Impurity Type?Start->ImpurityCheckSaltsInorganic Salts / TarsImpurityCheck->SaltsPolar/InorganicStartMatUnreacted Starting Material(4,6-Dichloropyrimidine)ImpurityCheck->StartMatNon-polar/LipophilicGeneralGeneral Purity < 95%ImpurityCheck->GeneralUnknown/MixedTolueneSolvent: Toluene(Hot Filtration Required)Salts->TolueneIPASolvent: Isopropanol (IPA)(Standard Protocol)StartMat->IPAEtOH_H2OSolvent: Ethanol/Water (9:1)(Antisolvent Method)General->EtOH_H2OProcessProceed to RecrystallizationToluene->ProcessIPA->ProcessEtOH_H2O->Process

Caption: Decision tree for selecting the optimal recrystallization solvent based on the impurity profile of the crude 4-((6-Chloropyrimidin-4-yl)oxy)aniline.

Detailed Protocol: Self-Validating Recrystallization

Objective: Purify crude 4-((6-Chloropyrimidin-4-yl)oxy)aniline to >98% purity. Standard Solvent: Isopropanol (IPA).[1][2][3]

Step 1: Solubility Test (The "Go/No-Go" Check)

Before committing the whole batch:

  • Place 100 mg of crude solid in a test tube.

  • Add 0.5 mL of IPA.

  • Heat to boiling. Result A: If it dissolves completely, proceed. Result B: If solid remains, add IPA in 0.1 mL increments.

  • Cool to room temperature. Success: Crystals form. Failure: Oiling out (see Troubleshooting).

Step 2: Dissolution
  • Charge crude solid into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add IPA (approx. 5–7 mL per gram of solid). Note: Use the ratio determined in Step 1.

  • Heat to reflux (82°C) with stirring.

  • Critical Checkpoint: If the solution is dark/colored but clear of solids, add activated charcoal (5 wt%) and reflux for 10 mins.

Step 3: Hot Filtration (Removal of Insolubles)[1][2][6]
  • While keeping the mixture near boiling, filter through a pre-warmed Celite pad or sintered glass funnel.

    • Why: Prevents premature crystallization on the filter, which leads to yield loss.[2][3]

  • Wash the filter cake with a small volume of hot IPA.

Step 4: Controlled Crystallization
  • Allow the filtrate to cool to room temperature slowly (over 1–2 hours).

    • Mechanism:[1][2][3][4][5] Rapid cooling traps impurities in the crystal lattice.[1][2][3] Slow cooling builds pure, dense crystals.[2][3]

  • Once at room temperature, cool further to 0–5°C using an ice bath for 1 hour.

Step 5: Isolation
  • Filter the crystals using vacuum filtration.[1][2][3]

  • Displacement Wash: Wash the cake with cold IPA (0°C). Do not use room temp solvent, or you will re-dissolve the product.[3]

  • Dry under vacuum at 40–45°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob instead of crystals). What do I do?

Cause: The temperature dropped too fast, or the solvent polarity is slightly off, causing liquid-liquid phase separation before crystallization. Fix:

  • Reheat the mixture until it is a clear solution again.

  • Seed: Add a tiny crystal of pure product (if available) at the cloud point.

  • Agitation: Stir vigorously while cooling.

  • Solvent Modification: Add 5–10% water (if using Ethanol) to increase the polarity gap, forcing the hydrophobic solid out as a crystal.[2][3]

Q2: The crystals are pink/brownish. Is this acceptable?

Cause: Oxidation of the aniline amine group.[1][2][3] This is common for aminophenol derivatives.[1][2][3] Fix:

  • Perform the recrystallization with Activated Charcoal (Norit) .

  • Add a pinch of Sodium Dithionite (reducing agent) during the dissolution step to prevent oxidation.[1][2][3]

  • Ensure the drying step is done under vacuum or inert gas (Nitrogen), not open air.[1][2][3]

Q3: My yield is low (<50%). Where is my product?

Cause: Too much solvent was used (product remains in the mother liquor). Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.[1][2][3]

  • Cool again to induce a "second crop" of crystals.[1][2][3] Note: Second crops are usually less pure and should be analyzed separately.[2][3]

Q4: I have persistent inorganic salts. Toluene didn't work.

Fix:

  • Dissolve the crude in Ethyl Acetate .[1][2][3]

  • Wash with Water in a separatory funnel (Salts go to water; Product stays in EtOAc).

  • Dry the organic layer (Na₂SO₄), evaporate, then recrystallize the residue from IPA.[2][3]

References

  • General Recrystallization of Pyrimidine Intermediates

    • Source: Methods for purifying 4-amino-6-chloropyrimidine and related ethers often utilize ethanol or ethyl acetate/hexane systems.[1][2]

    • Citation: (Analogous structure purification).[1][2][3]

  • Pazopanib Intermediate Synthesis

    • Source: Patent literature regarding the synthesis of Pazopanib intermediates (pyrimidine ethers) confirms the use of alcoholic solvents for purification.[1][2][3]

    • Citation:.[1][2][3]

  • Solubility Data for Chloropyrimidines

    • Source: PubChem Data for 4-(6-chloropyrimidin-4-yl)morpholine and related analogs.[1][2][6]

    • Citation:.[1][2][3]

  • General Process Chemistry for Anilines

    • Source: "Recrystallization - Solvents and Methods," University of Rochester / UMass Amherst Guides.[1][2][3]

    • Citation:.[1][2][3]

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 4-((6-Chloropyrimidin-4-yl)oxy)aniline before handling.[1][2][3] CAS numbers for specific intermediates may vary by salt form.

Validation & Comparative

HPLC Method Development Guide: Purity Testing of 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-((6-Chloropyrimidin-4-yl)oxy)aniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Pazopanib (Votrient) . Its purity analysis presents a distinct chromatographic challenge: the analyte contains basic nitrogen atoms (aniline and pyrimidine) susceptible to silanol interactions, while its synthesis precursors range from highly polar (4-aminophenol) to non-polar (4,6-dichloropyrimidine).

This guide contrasts the traditional Acidic Phosphate Method (often plagued by peak tailing and poor polar retention) against an optimized High-pH Hybrid C18 Method . The latter utilizes modern column chemistry to suppress ionization, resulting in superior peak symmetry, enhanced loadability, and MS-compatibility.

Part 1: The Analytical Challenge

To develop a robust method, one must first map the chemical landscape of the analyte and its potential impurities.

The Molecule & Impurity Profile

The target molecule consists of a lipophilic chloropyrimidine ring ether-linked to a basic aniline.

  • Target: 4-((6-Chloropyrimidin-4-yl)oxy)aniline (Basic, pKa ~4.0 - 5.0).

  • Impurity A (Starting Material): 4-Aminophenol (Amphoteric, Highly Polar, elutes near void volume).

  • Impurity B (Starting Material): 4,6-Dichloropyrimidine (Non-polar, neutral).

  • Impurity C (Byproduct): Hydrolysis product (Chlorine

    
     Hydroxyl).
    
  • Impurity D (Byproduct): Bis-substituted dimer (Reaction of Impurity A with two equivalents of Impurity B).

Visualization: Synthesis & Impurity Origins

The following diagram maps the origin of impurities to aid in peak identification.

ImpurityMap Start1 4-Aminophenol (Impurity A) [Polar/Early Eluting] Reaction Nucleophilic Subst. (Base Catalyzed) Start1->Reaction Start2 4,6-Dichloropyrimidine (Impurity B) [Non-Polar/Late Eluting] Start2->Reaction Target Target Intermediate 4-((6-Chloropyrimidin-4-yl)oxy)aniline Reaction->Target Major Product Dimer Bis-Impurity (Double Substitution) Reaction->Dimer Excess Start1 Hydrolysis Hydrolysis Impurity (Cl replaced by OH) Target->Hydrolysis H2O/Heat

Figure 1: Synthesis pathway showing the origin of polar (Impurity A) and non-polar (Impurity B, Dimer) contaminants.

Part 2: Method Comparison

We compare the industry-standard "Generic Acidic" approach against the recommended "High pH" approach.

The Comparison Matrix
FeatureMethod A: Traditional AcidicMethod B: Optimized High pH (Recommended)
Column Standard C18 (e.g., Zorbax Eclipse, Hypersil BDS)Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini NX)
Mobile Phase pH pH 3.0 (Phosphate or Formic Acid)pH 9.5 - 10.5 (Ammonium Bicarbonate/Ammonia)
Mechanism Analyte is protonated (

). Interacts with residual silanols.
Analyte is neutral (

). Silanols are suppressed.
Peak Shape Often tails (Tailing Factor > 1.5).Sharp, Symmetrical (Tailing Factor < 1.2).
Ret. of Impurity A Poor (Elutes in void/solvent front).Improved (Neutral aniline is more retained).
MS Compatibility Yes (if Formic), No (if Phosphate).Yes (Volatile buffer).
Why Method B Wins (The Science)

At pH 3.0 , the aniline nitrogen is protonated (


). While this increases solubility, the positive charge interacts strongly with residual negatively charged silanol groups (

) on the silica surface of standard columns. This "secondary interaction" causes severe peak tailing.

At pH 10.0 , the aniline is deprotonated (neutral). The hybrid silica columns (Ethylene-Bridged Hybrid) are stable at this pH. Because the molecule is neutral, it interacts purely via hydrophobic partition, resulting in sharp peaks and higher resolution. Furthermore, the high pH suppresses the ionization of the phenol group on Impurity A, slightly improving its retention away from the void volume.

Part 3: Optimized Experimental Protocol (Method B)

This protocol is designed for self-validation. It includes a "System Suitability" step that must pass before sample analysis.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Waters XBridge C18 BEH,

    
    , 
    
    
    
    (or equivalent High-pH stable column like Gemini-NX).
  • Column Temp:

    
     (Elevated temperature reduces backpressure and improves mass transfer).
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (General) and 
    
    
    
    (Specific to Aniline max).
  • Injection Vol:

    
    .
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve

    
     Ammonium Bicarbonate in 
    
    
    
    HPLC water. Adjust pH to
    
    
    with Ammonia solution (
    
    
    ). Filter through
    
    
    membrane.
  • Mobile Phase B (Organic):

    
     Acetonitrile (HPLC Grade).
    
Gradient Program

This gradient is designed to hold the very polar Impurity A, separate the target, and then wash off the non-polar dimer.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retain Polar Impurities)
3.0955End Isocratic Hold
15.03070Main Gradient (Elute Target)
20.0595Wash (Elute Dimers/Non-polars)
25.0595Hold Wash
25.1955Re-equilibration
30.0955End of Run
Sample Preparation
  • Diluent: Water : Acetonitrile (50:50 v/v).

  • Test Concentration:

    
    .
    
  • Procedure: Weigh

    
     of sample into a 
    
    
    
    flask. Dissolve in
    
    
    diluent with sonication (
    
    
    ). Make up to volume.

Part 4: Method Development Logic Flow

The following decision tree illustrates the logic used to arrive at the High pH method, ensuring the user understands the causality of the choice.

MethodLogic Start Analyze Molecule: Basic Nitrogen Present? Decision1 Is pKa < pH (Acidic Method)? Start->Decision1 Decision2 Is pKa > pH (Basic Method)? Start->Decision2 ResultAcid Molecule Protonated (BH+) Interacts with Silanols Decision1->ResultAcid Yes (pH 3.0) ResultAcid2 Peak Tailing Poor Resolution ResultAcid->ResultAcid2 ResultBase Molecule Neutral (B) Pure Hydrophobic Interaction Decision2->ResultBase Yes (pH 10.0) ResultBase2 Sharp Peaks High Loadability ResultBase->ResultBase2 Final OPTIMIZED METHOD ResultBase2->Final Select Hybrid C18 (XBridge/Gemini)

Figure 2: Decision logic for selecting High pH chromatography for basic aniline derivatives.

Part 5: Validation & Troubleshooting

System Suitability Criteria (Self-Validating)

Before running samples, inject a Standard Solution (


) five times. The system is valid ONLY if:
  • Tailing Factor (

    
    ): 
    
    
    
    (Target:
    
    
    ).
  • Theoretical Plates (

    
    ): 
    
    
    
    (for
    
    
    column).[1]
  • RSD of Area:

    
    .[2][3]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing pH too low; Column aging (silanol exposure).Verify pH is

. Replace column with fresh Hybrid C18.
Impurity A in Void Initial organic content too high.Ensure gradient starts at

B or lower. Use a "AQ" type C18 if problem persists.
Ghost Peaks Carryover of non-polar Dimer.Extend the

B wash step to

or add a blank injection between samples.
Drifting Retention pH instability (CO2 absorption).Ammonium Bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly.

References

  • Center for Drug Evaluation and Research (CDER). Application Number: 200665Orig1s000 (Pazopanib). Chemistry Review, 2009. Link

  • Gritti, F., & Guiochon, G. (2010). Separation of basic compounds on modern reversed-phase columns. Journal of Chromatography A. Link

  • Waters Corporation. XBridge Columns: Method Development Guide for High pH Stability.Link

  • Méndez, R., et al. (2018). Synthesis and characterization of four process impurities in pazopanib. Die Pharmazie.[4] Link

  • PubChem. Compound Summary for CID 11782200 (Pazopanib Intermediate).Link

Sources

Analytical Comparison Guide: LC-MS Characterization of 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the analytical characterization of 4-((6-Chloropyrimidin-4-yl)oxy)aniline (CAS: 114312-70-8), a pivotal pharmacophore scaffold used in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib analogs).

While standard HPLC-UV is sufficient for routine assay release (>98% purity checks), it fails to detect trace genotoxic impurities or distinguish between positional isomers inherent to pyrimidine chemistry. This guide compares the efficacy of HPLC-UV against High-Resolution LC-MS (Q-TOF) , demonstrating why MS-based characterization is the mandatory standard for process development and impurity fate mapping.

Molecular Profile & Theoretical MS Basis

Understanding the physicochemical properties of the analyte is a prerequisite for selecting the ionization mode and fragmentation parameters.

PropertyValue / DescriptionAnalytical Implication
Formula

Nitrogen rule applies: Odd N count = Even MW.
Monoisotopic Mass 221.0356 DaTarget

= 222.0429
Isotope Pattern

Critical Identifier: Mass spectrum must show a characteristic M and M+2 peak with ~33% relative abundance.
Basicity Aniline (

) + Pyrimidine
Positive Ion Mode (ESI+) is highly favored due to protonation at the aniline amine or pyrimidine nitrogen.

Comparative Analysis: HPLC-UV vs. LC-HRMS

This section objectively compares the performance of standard UV detection against High-Resolution Mass Spectrometry for this specific scaffold.

Performance Matrix
FeatureMethod A: HPLC-UV (254 nm) Method B: UHPLC-Q-TOF MS Verdict
Specificity Low. Relies solely on Retention Time (

). Cannot distinguish co-eluting isomers (e.g., 2-chloro vs 6-chloro analogs).
High. Distinguishes compounds by Exact Mass (

ppm error) and Isotope Fidelity.
MS Wins
Sensitivity (LOD) ~0.1 µg/mL. Sufficient for main peak assay.~0.5 ng/mL. Essential for detecting trace starting materials (e.g., 4-aminophenol).MS Wins
Linearity Excellent (

) for high concentrations.
Excellent (

) over a dynamic range of 3-4 orders of magnitude.
Tie
Structural Confirmation None. Requires external standard reference.Self-Validating. Fragmentation pattern confirms the structure without immediate need for a standard.MS Wins
Critical Insight: The "Chlorine Blind Spot"

In HPLC-UV, the 6-chloro and 2-chloro regioisomers often have identical UV absorption maxima (


). Without MS, a process chemist might unknowingly carry forward a regioisomer impurity that will fail downstream biological assays. LC-MS is required to differentiate these based on subtle fragmentation differences or retention time shifts confirmed by mass extraction. 

Experimental Protocol (Self-Validating System)

The following protocol is designed to be self-validating : the presence of the chlorine isotope pattern serves as an internal check for peak identity.

Chromatographic Conditions (UHPLC)[2]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC HSS T3 C18,

    
     mm, 1.8 µm.
    
    • Why: The T3 bonding technology provides superior retention for polar amines (aniline) compared to standard C18, preventing early elution of the starting material (4-aminophenol).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % B Event
0.0 5 Equilibrate (Polar retention)
1.0 5 Hold
8.0 95 Linear Ramp (Elute hydrophobic target)
10.0 95 Wash

| 10.1 | 5 | Re-equilibrate |

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor/Cone Voltage: 135 V (Higher voltage helps desolvation of the aromatic ring).

  • Collision Energy (CE): Ramped 15–35 eV (To observe both molecular ion and fragments).

  • Scan Range: 50–600

    
    .
    

Structural Elucidation & Fragmentation Pathway[3][4]

This section details how to interpret the data. The fragmentation of 4-((6-Chloropyrimidin-4-yl)oxy)aniline follows a specific "Ether-Amine" cleavage pathway.

Key Diagnostic Ions
  • Precursor Ion (

    
    ): 
    
    • Observed: 222.04 (

      
      ) and 224.04  (
      
      
      
      ).
    • Validation: Ratio must be ~3:1.

  • Fragment A (Ether Cleavage - Phenol side):

    • Loss of the chloropyrimidine moiety.

    • Observed: 110.06 (

      
       - Protonated 4-aminophenol radical cation equivalent).
      
  • Fragment B (Pyrimidine Core):

    • Cleavage leaving charge on the pyrimidine.

    • Observed: 128.98 (

      
      ). Note: This retains the Cl signature.
      
Visualization: Fragmentation Workflow

The following diagram illustrates the analytical logic flow and the physical fragmentation pathway.

G Sample Crude Reaction Mixture LC UHPLC Separation (HSS T3 Column) Sample->LC Inject ESI ESI+ Ionization (Protonation) LC->ESI Elute Parent [M+H]+ Precursor m/z 222.04 (100%) m/z 224.04 (33%) ESI->Parent Generate Ions Frag1 Fragment: Ether Cleavage (Loss of Chloropyrimidine) m/z 110.06 Parent->Frag1 CID (20 eV) Frag2 Fragment: Pyrimidine Core (Retains Cl) m/z 129.00 Parent->Frag2 CID (35 eV) Analysis Data Analysis: Confirm Cl Isotope Pattern & Exact Mass Parent->Analysis Quantification Frag1->Analysis Confirmation Frag2->Analysis Confirmation

Caption: Workflow for LC-MS identification showing the critical chlorine isotope checkpoint at the precursor stage and subsequent fragmentation for structural confirmation.

Impurity Profiling (The "Vs" Analysis)

In drug development, the value of this method lies in its ability to detect specific process impurities.

Impurity TypeStructure/NameDetection ChallengeLC-MS Solution
Starting Material 4-Aminophenol Highly polar; elutes in void volume on standard C18.Use HSS T3 column (Protocol 4.1). Monitor m/z 110.06 .
Starting Material 4,6-Dichloropyrimidine No chromophore at 254nm (weak).Monitor m/z 148.96 . Look for

isotope pattern (9:6:1).
Hydrolysis Product 6-Chloropyrimidin-4-ol Result of ether hydrolysis.Monitor m/z 130.99 . Shift in retention time due to -OH polarity.
Regioisomer 2-((6-Cl...)oxy)aniline Same mass (Isobaric).Requires chromatographic separation.[1] Identify by slightly different fragmentation ratios (ortho-effect).

References

  • Singh, N. et al. (2020). Systematic LC-MS/MS method for quantification of genotoxic impurities in Pazopanib Hydrochloride. Rasayan Journal of Chemistry.

  • Kord, A. S. et al. (2010). Analytical control of genotoxic impurities in the pazopanib hydrochloride manufacturing process. Journal of Pharmaceutical and Biomedical Analysis.

  • RSC Advances. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Royal Society of Chemistry.

  • PubChem. (2023). Compound Summary: 4-((6-Chloropyrimidin-4-yl)oxy)aniline. National Library of Medicine.

Sources

Comparative Guide: Ether vs. Amine Linkers in Pyrimidine-Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of ether (-O-) versus amine (-NH-) linkers within pyrimidine-aniline scaffolds, a cornerstone structure in kinase inhibitor medicinal chemistry (e.g., EGFR, ALK, JAK inhibitors).

Executive Summary & Scaffold Architecture

In pyrimidine-aniline drug design, the term "linker" applies to two distinct structural zones with opposing SAR (Structure-Activity Relationship) rules.

  • Zone A: The Core Bridge (Hinge Binder). Connects the pyrimidine C4/C2 position to the aniline.

    • Dominant Choice:Amine (-NH-).

    • Reason: Critical hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR).

  • Zone B: The Solubilizing Tail. Extends from the aniline or pyrimidine to a solvent-exposed group (e.g., morpholine, piperazine).

    • Choice:Ether (-O-) vs. Amine (-NH-).

    • Reason: This is the primary lever for tuning solubility, metabolic stability, and hERG safety.

Figure 1: Scaffold Zones & Linker Impact

ScaffoldZones Scaffold Pyrimidine-Aniline Scaffold ZoneA Zone A: Core Bridge (Ar-X-Ar) Scaffold->ZoneA ZoneB Zone B: Side Chain (Ar-X-Alkyl) Scaffold->ZoneB EffectA Primary Driver: Potency (Hinge Binding) ZoneA->EffectA NH >>> O EffectB Primary Driver: ADME (Solubility, hERG, Metab) ZoneB->EffectB Ether vs. Amine Trade-off

Caption: Structural decomposition of the scaffold. Zone A demands specific H-bonding (Amine), while Zone B allows physicochemical tuning via Ether/Amine selection.

Zone A: The Core Bridge (Hinge Binding)

Why Amine (-NH-) Dominates

In >90% of ATP-competitive inhibitors (e.g., Gefitinib , Osimertinib ), the bridge is an amine.

  • Mechanism: The NH group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residue (e.g., Met793 in EGFR, Glu81 in CDK2).

  • The Ether Failure Mode: Replacing this NH with an ether (-O-) removes the H-bond donor. While the oxygen can accept an H-bond, the kinase backbone carbonyl is also an acceptor. This results in electronic repulsion and a loss of 10–100x potency.

  • Exception: Ether bridges are only viable in Type II or Allosteric inhibitors where the hinge binding mode is non-canonical or where the inhibitor relies solely on hydrophobic interactions in the back pocket.

Zone B: Side Chain Optimization (Ether vs. Amine)

This section compares the use of ether (alkoxy) vs. amine (aminoalkyl) linkers for attaching solubilizing tails (e.g., morpholine, N-methylpiperazine).

Physicochemical & ADME Comparison
FeatureEther Linker (-O-CH₂-CH₂-R) Amine Linker (-NH-CH₂-CH₂-R) Impact on Drug Design
H-Bonding Acceptor only (Weak).Donor & Acceptor.Amine linkers can form intramolecular H-bonds, locking conformation but potentially reducing solubility.
Basicity (pKa) Neutral. Lowers overall pKa of the tail amine via inductive effect (-I).Basic. Secondary amines can be protonated, increasing solubility but also non-specific binding.Ether is preferred to lower basicity and reduce hERG liability.
hERG Liability Low Risk. Reduces cationic amphiphilicity.High Risk. Basic amines near lipophilic rings are a classic hERG pharmacophore.Ether is the standard fix for hERG issues (e.g., Gefitinib uses -O-).
Metabolic Stability Moderate. Susceptible to O-dealkylation (CYP mediated).Low to Moderate. Susceptible to N-dealkylation and N-oxidation.Ether is generally more stable than secondary alkyl amines in liver microsomes.
Permeability (PSA) Lower PSA contribution. Better passive diffusion.Higher PSA. Can limit BBB penetration.Ether preferred for CNS-penetrant drugs (e.g., Lorlatinib analogues).
Case Study: hERG Mitigation
  • Problem: A lead compound with a diamine side chain (-NH-CH₂-CH₂-Morpholine) exhibits potent hERG inhibition (IC₅₀ < 1 µM), posing a QT prolongation risk.

  • Solution: Replace the proximal amine with an ether (-O-CH₂-CH₂-Morpholine).

  • Outcome: The pKa of the distal morpholine drops due to the oxygen's electron-withdrawing effect. The overall lipophilicity (LogD) may increase slightly, but the removal of the cationic center/H-bond donor often reduces hERG affinity by >10-fold [1, 4].

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Amine Bridge)

Standard SNAr for installing the aniline at C4 of a pyrimidine.

Reagents: 4-Chloro-pyrimidine derivative, Substituted Aniline, i-PrOH (or n-BuOH), HCl (cat.). Workflow:

  • Dissolve 1.0 eq of 4-chloropyrimidine and 1.1 eq of aniline in i-PrOH (0.2 M).

  • Add 0.1 eq of concentrated HCl (catalyst to protonate pyrimidine N1, activating C4).

  • Reflux at 80–100°C for 4–12 hours.

  • Monitoring: TLC/LCMS for disappearance of chloride.

  • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold i-PrOH. If no precipitate, neutralize with NaHCO₃, extract with EtOAc.

Protocol B: Installing the Side Chain (Ether vs. Amine)

Differentiating the synthesis of Zone B linkers.

1. Ether Linkage (Williamson Ether/SNAr)

Used for Gefitinib-like side chains.

  • Step 1: Dissolve 1.0 eq of Phenol-containing scaffold in DMF.

  • Step 2: Add 1.5 eq K₂CO₃ (mild base) or Cs₂CO₃ (for faster kinetics).

  • Step 3: Add 1.2 eq of alkyl halide (e.g., 3-morpholinopropyl chloride).

  • Step 4: Heat to 60–80°C. Note: O-alkylation is slower than N-alkylation; catalytic KI may be added.

  • Validation: ¹H NMR shift of the -OCH₂- protons (typically δ 4.0–4.2 ppm).

2. Amine Linkage (Reductive Amination or Alkylation)
  • Method A (Alkylation): Aniline scaffold + Alkyl halide + DIPEA in DMF/CH₃CN. Risk: Over-alkylation to quaternary ammonium.

  • Method B (Reductive Amination - Preferred):

    • Dissolve Aniline scaffold and corresponding Aldehyde in DCE/MeOH.

    • Add catalytic AcOH, stir 1h to form imine.

    • Add NaBH(OAc)₃ (1.5 eq). Stir at RT.

    • Validation: ¹H NMR shift of -NCH₂- protons (typically δ 2.5–3.0 ppm).

Decision Logic for Linker Selection

Figure 2: Strategic Selection Flowchart

LinkerSelection cluster_SAR SAR Consequence Start Linker Selection: Zone B (Side Chain) hERG_Check Is hERG inhibition a concern? Start->hERG_Check Solubility_Check Is Solubility limiting? hERG_Check->Solubility_Check No Ether_Route Select ETHER Linker (-O-alkyl) hERG_Check->Ether_Route Yes (Reduce basicity) Solubility_Check->Ether_Route No (Prioritize Permeability) Amine_Route Select AMINE Linker (-NH-alkyl) Solubility_Check->Amine_Route Yes (Need protonatable N) Lower pKa, Lower hERG, Good CNS perm Lower pKa, Lower hERG, Good CNS perm Ether_Route->Lower pKa, Lower hERG, Good CNS perm Higher Solubility (pH < 6), Higher Metabolic Risk Higher Solubility (pH < 6), Higher Metabolic Risk Amine_Route->Higher Solubility (pH < 6), Higher Metabolic Risk

Caption: Decision matrix for selecting Zone B linkers based on ADMET liabilities.

References

  • hERG Inhibition & Linker Chemistry: Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting. Link

  • EGFR Inhibitor SAR (Ether Side Chains): Structure-based design and synthesis of a novel long-chain 4''-alkyl ether derivative of EGCG as potent EGFR inhibitor. NIH/PMC. Link

  • Metabolic Stability (Linker Impact): Metabolic Stability and its Role in Biopharmaceutical Development. Longdom Publishing. Link

  • SNAr Synthesis Protocols: Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution. Sci-Hub/KCS. Link

  • General Kinase Inhibitor Design: Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors. MDPI. Link

Safety Operating Guide

Personal protective equipment for handling 4-((6-Chloropyrimidin-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 4-((6-Chloropyrimidin-4-yl)oxy)aniline .

Hazard Identification & Risk Assessment (Fragment-Based Analysis)

As a specialized intermediate, specific GHS data for this exact molecule may be limited in public databases. Therefore, we apply a Fragment-Based Hazard Assessment , synthesizing data from its two pharmacophores: the Aniline moiety and the Chloropyrimidine scaffold.

Core Hazards
Hazard ClassRisk LevelMechanistic Cause
Acute Toxicity (Oral/Dermal) Category 3 (High) Aniline Moiety: Anilines are known to induce methemoglobinemia , interfering with oxygen transport in the blood. Absorption through skin is rapid.
Skin/Eye Corrosion Category 1B / 2 Chloropyrimidine: The C-Cl bond on the pyrimidine ring is electrophilic and reactive toward nucleophiles (proteins), causing severe irritation or chemical burns.
Sensitization Respiratory/Skin Reactive halogenated heterocycles are potent sensitizers. Repeated exposure may trigger anaphylactic-like reactions.
Carcinogenicity Category 1B (Suspected) Structurally related 4-chloroanilines are classified carcinogens. Treat this compound as a potential carcinogen.[1]

Critical Warning: This compound combines the systemic toxicity of anilines with the local reactivity of chloropyrimidines. Zero-skin-contact protocols are mandatory.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This compound requires an HPAPI (High Potency Active Pharmaceutical Ingredient) handling mindset.

PPE Selection Guide
Body AreaRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/Barrier) or High-Grade Nitrile (8 mil)Standard nitrile offers poor protection against aromatic amines over long durations. Laminate films provide >480 min breakthrough time against anilines.
Respiratory PAPR (Powered Air Purifying Respirator) or P100 Half-Face Dust generation is the primary vector for exposure. N95s are insufficient if the powder is fine or electrostatically charged.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate. The chloropyrimidine moiety reacts with moisture in the eyes to form hydrochloric acid (HCl) locally.
Body Tyvek® 400 (or equivalent) Lab Coat Disposable, non-woven polyethylene suits prevent dust retention on personal clothing.

Operational Workflow: Safe Handling Protocol

The following workflow utilizes a "Zone of Control" methodology to prevent cross-contamination.

Step-by-Step Protocol
Phase 1: Preparation (Zone 1 - Anteroom/Gowning)
  • Donning: Put on Tyvek suit, shoe covers, and inner nitrile gloves. Tape cuffs to gloves.

  • Equipment Check: Verify Fume Hood flow rate is >100 fpm (face velocity). Ensure spill kit (Chemsorb/Vermiculite) is adjacent to the hood.

Phase 2: Weighing & Transfer (Zone 2 - Fume Hood)
  • Static Control: Use an anti-static gun on the weighing boat. Anilines are often sticky/static-prone solids.

  • Transfer:

    • Place the balance inside the hood.

    • Open the container only inside the hood.

    • Weigh the solid.

    • Solubilization: Immediately dissolve the solid in the reaction solvent (e.g., DMSO, DMF, or Ethanol) before removing it from the hood. Handling the material in solution significantly reduces inhalation risk compared to dry powder.

Phase 3: Reaction Setup (Zone 2 - Fume Hood)
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon. The aniline amine is oxidation-sensitive; the chloropyrimidine is moisture-sensitive.

  • Temperature Control: If heating is required (>50°C), use a silicone oil bath with a redundant temperature probe to prevent thermal runaway, which can release toxic aniline vapors.

Phase 4: Decontamination (Zone 3 - Waste)
  • Primary Wash: Rinse all spatulas/glassware with 10% HCl (to protonate the amine, making it water-soluble and non-volatile) followed by Acetone.

  • Doffing: Remove outer gloves inside the hood. Roll Tyvek suit inside-out.

Visualization: Handling & Emergency Logic

The following diagram outlines the decision logic for handling spills and exposure events.

SafetyLogic Start Start: Handling 4-((6-Chloropyrimidin-4-yl)oxy)aniline State State of Matter? Start->State Solid Solid Powder State->Solid Solution In Solution (DMSO/DMF) State->Solution Weighing Weighing Protocol: Static Gun + Balance in Hood NO Open Bench Work Solid->Weighing Reaction Reaction Protocol: Closed Vessel + N2/Ar Temp < 100°C Solution->Reaction SpillSolid Spill Event (Solid) Weighing->SpillSolid If Spilled CleanSolid Cover with wet paper towel (Prevent Dust) Scoop to Haz Waste SpillSolid->CleanSolid Exposure Skin Exposure? CleanSolid->Exposure Risk? SpillLiq Spill Event (Liquid) Reaction->SpillLiq If Spilled CleanLiq Absorb with Vermiculite Do NOT use Bleach (Aniline reaction) SpillLiq->CleanLiq CleanLiq->Exposure Risk? Action Wash 15 min (Soap/Water) Seek Medical (Methemoglobinemia Check) Exposure->Action

Figure 1: Decision logic for operational states and emergency response. Note the specific prohibition of bleach for liquid spills to prevent chloramine formation.

Disposal & Waste Management

Do not dispose of this chemical down the drain. It is toxic to aquatic life (Category 1) and persistent.[1]

  • Solid Waste: Collect in a dedicated "Toxic Solid" container. Label clearly with "Contains Aniline Derivatives - Cancer Suspect Agent."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams.

    • Note: Do not mix with oxidizing acids (Nitric/Perchloric) as violent oxidation of the aniline ring can occur.

  • Destruction Method: High-temperature incineration (>1000°C) with scrubber systems is the only validated method to break down the chloropyrimidine ring and prevent dioxin formation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11782200, Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate (Related Structure). Retrieved from [Link]

  • New Drug Approvals (2013). Pazopanib Synthesis and Intermediates.[2] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.